D-Glucosamine-13C6 6-Phosphate Hydrate
Description
Properties
Molecular Formula |
¹³C₆H₁₆NO₉P |
|---|---|
Molecular Weight |
283.12 |
Synonyms |
2-Amino-2-deoxy-D-glucose-13C6 6-(Dihydrogen Phosphate) Hydrate; _x000B_Glucosamine-13C6 6-Phosphate Hydrate; 2-Amino-2-deoxy-D-glucose-13C6 6-Phosphate Hydrate; 2-Amino-2-deoxyglucose-13C6 6-Phosphate Hydrate; 2-Amino-D-glucose-6-phosphate-13C6 Hydrate; D |
Origin of Product |
United States |
Foundational & Exploratory
D-Glucosamine-13C6 6-Phosphate Hydrate chemical properties
An In-Depth Technical Guide to D-Glucosamine-¹³C₆ 6-Phosphate Hydrate: Properties, Analysis, and Applications
Abstract
D-Glucosamine-¹³C₆ 6-Phosphate Hydrate is a stable, isotopically labeled form of D-Glucosamine-6-Phosphate (GlcN-6-P), a critical intermediate in the Hexosamine Biosynthetic Pathway (HBP). This guide provides a comprehensive overview of its chemical properties, its pivotal role as an internal standard for quantitative mass spectrometry, and detailed protocols for its application in metabolic research. Designed for researchers, scientists, and drug development professionals, this document elucidates the significance of precise GlcN-6-P measurement and offers expert insights into method development and data interpretation, grounded in established scientific principles.
The Central Role of D-Glucosamine-6-Phosphate in Cellular Metabolism
The Hexosamine Biosynthetic Pathway (HBP) is a vital metabolic route that utilizes a fraction of the glucose entering a cell to produce uridine 5'-diphospho-N-acetyl-D-glucosamine (UDP-GlcNAc).[1][2] UDP-GlcNAc is an essential building block for the glycosylation of proteins and lipids, processes fundamental to cell signaling, protein folding, and cellular structure.[1]
The first and rate-limiting step of the HBP is the conversion of D-fructose-6-phosphate and L-glutamine into D-Glucosamine-6-Phosphate (GlcN-6-P) and L-glutamate.[3] This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlmS).[2][4] As the committed intermediate of the pathway, the cellular concentration of GlcN-6-P is a critical indicator of HBP flux. Dysregulation of the HBP has been strongly implicated in various pathological states, including diabetes, cancer, and inflammatory diseases, making the accurate quantification of GlcN-6-P essential for understanding these conditions.[1][2]
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Physicochemical Properties of D-Glucosamine-¹³C₆ 6-Phosphate Hydrate
D-Glucosamine-¹³C₆ 6-Phosphate Hydrate is specifically designed for use in isotope dilution mass spectrometry. The incorporation of six heavy carbon (¹³C) atoms provides a distinct and known mass shift compared to its endogenous, unlabeled (¹²C) counterpart, without significantly altering its chemical behavior. This mass difference is the cornerstone of its utility as a perfect internal standard.
| Property | Value | Reference |
| Chemical Name | 2-Amino-2-deoxy-D-glucose-¹³C₆ 6-(Dihydrogen Phosphate) Hydrate | [5] |
| Molecular Formula | ¹³C₆H₁₅NO₈P·(H₂O) | [5] |
| Molecular Weight | 278.064 g/mol | [5] |
| Unlabeled MW | ~259.15 g/mol | [1][6] |
| CAS Number | 3616-42-0 (Unlabeled) | [5] |
| Appearance | White or neat solid powder | [5][7] |
| Solubility | Soluble in water (50 mg/mL) and PBS (pH 7.2, 10 mg/mL) | [1][7] |
| Storage | -20°C | [1][7][8] |
| Stability | Stable for ≥ 4 years when stored at -20°C | [1] |
| InChI Key | UQENKMRQSJRGCB-BTVCFUMJSA-N (Unlabeled) | [1] |
Core Application: Isotope Dilution Mass Spectrometry
The gold standard for metabolite quantification is isotope dilution mass spectrometry (IDMS), most commonly performed with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology relies on adding a known quantity of the stable isotope-labeled (SIL) standard, D-Glucosamine-¹³C₆ 6-Phosphate, to a biological sample at the earliest stage of sample preparation.
Causality of Experimental Choice: The SIL internal standard (IS) is chemically identical to the endogenous analyte. Therefore, it co-elutes chromatographically and experiences the same ionization efficiency (or suppression) in the mass spectrometer's source. Any sample loss during extraction, cleanup, or derivatization will affect both the analyte and the IS equally. By measuring the ratio of the analyte's signal to the IS's signal, one can calculate the analyte's absolute concentration with exceptionally high accuracy and precision, effectively normalizing for experimental variability. This self-validating system is superior to external calibration methods, which cannot account for matrix effects and sample-specific losses.
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Experimental Protocols and Methodologies
This section provides a robust, field-proven protocol for the quantification of GlcN-6-P in cultured mammalian cells.
Protocol 4.1: Quantitative Analysis of Endogenous D-Glucosamine-6-Phosphate in Cell Lysates using LC-MS/MS
1. Reagent and Standard Preparation:
-
Stock Solution of IS: Accurately weigh ~1 mg of D-Glucosamine-¹³C₆ 6-Phosphate Hydrate and dissolve in an appropriate volume of high-purity water to create a 1 mg/mL stock solution. Aliquot and store at -80°C.
-
Working IS Solution: On the day of the experiment, dilute the stock IS solution with an 80:20 Methanol:Water solution to a final concentration of 50 ng/mL. This solution will be used for metabolite extraction.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting a stock solution of unlabeled D-Glucosamine-6-Phosphate in water. These will be used to create a calibration curve.
2. Cell Culture and Harvesting:
-
Culture cells (e.g., in a 6-well plate) to the desired confluency or experimental endpoint.
-
Aspirate the culture medium and immediately wash the cells twice with 1 mL of ice-cold PBS to remove extracellular metabolites.
-
Place the plate on dry ice to instantly quench all metabolic activity.
3. Metabolite Extraction and Spiking with Internal Standard:
-
Expertise Insight: The addition of the IS occurs simultaneously with cell lysis and protein precipitation to ensure it is subjected to all subsequent steps alongside the analyte.
-
To each well of the quenched plate, add 500 µL of the pre-chilled (-80°C) working IS solution (80:20 Methanol:Water containing 50 ng/mL of the ¹³C₆-labeled standard).
-
Incubate at -20°C for 15 minutes.
-
Scrape the cells in the extraction solvent and transfer the entire lysate/solvent mixture to a microcentrifuge tube.
4. Sample Cleanup:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite pellet in 50 µL of a suitable solvent for LC injection (e.g., 50:50 Acetonitrile:Water) and vortex thoroughly.
-
Centrifuge again at 14,000 x g for 5 minutes at 4°C and transfer the clear supernatant to an autosampler vial for analysis.
5. LC-MS/MS Instrumentation and Parameters:
-
LC System: A UPLC/HPLC system capable of delivering stable gradients.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining polar metabolites like sugar phosphates. Example: Waters Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate, 0.1% Acetic Acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, 0.1% Acetic Acid.
-
Gradient: A typical gradient would start at high %B, ramping down to increase the aqueous component and elute polar compounds.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for phosphate-containing compounds.
-
MRM Transitions (Example):
-
Unlabeled GlcN-6-P (Analyte): Q1: 258.1 m/z → Q3: 79.0 m/z (phosphate fragment)
-
Labeled GlcN-6-P-¹³C₆ (IS): Q1: 264.1 m/z → Q3: 79.0 m/z (phosphate fragment)
-
Note: These transitions must be empirically optimized on the specific instrument being used.
-
6. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard transitions.
-
Calculate the ratio of (Analyte Area / IS Area) for each sample.
-
Prepare a calibration curve by plotting the (Analyte Area / IS Area) ratio against the known concentration of the unlabeled standards.
-
Determine the concentration of GlcN-6-P in the biological samples by interpolating their area ratios from the linear regression of the calibration curve.
Protocol 4.2: Troubleshooting and Method Validation
-
Trustworthiness: A robust method requires validation. Key parameters to assess include:
-
Linearity: Ensure the calibration curve has an R² value > 0.99 over the expected biological concentration range.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy (% recovery) should be within 85-115%, and precision (%RSD) should be <15%.
-
Matrix Effects: Evaluate whether components in the sample matrix suppress or enhance the ionization of the analyte by comparing the IS signal in neat solution versus a post-extraction spiked sample.
-
LOD/LOQ: Determine the Limit of Detection and Limit of Quantification to understand the sensitivity of the assay.[9]
-
Handling, Storage, and Safety
-
Storage: D-Glucosamine-¹³C₆ 6-Phosphate Hydrate is hygroscopic and should be stored tightly sealed in a desiccator at -20°C to ensure long-term stability.[1][10]
-
Handling: As with any chemical reagent, standard laboratory safety practices should be employed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
Conclusion
D-Glucosamine-¹³C₆ 6-Phosphate Hydrate is an indispensable tool for modern metabolic research. Its application in isotope dilution mass spectrometry provides the accuracy and precision required to dissect the complex role of the Hexosamine Biosynthetic Pathway in health and disease. By enabling reliable quantification of the pathway's gatekeeper metabolite, this compound empowers researchers to develop a deeper understanding of cellular metabolism and to identify potential new therapeutic targets.
References
-
Milewski S. Glucosamine-6-phosphate synthase--the multi-facets enzyme. PubMed. [Online]. Available: [Link]
-
KEGG COMPOUND: C00352. [Online]. Available: [Link]
-
Glucosamine 6-Phosphate | C6H14NO8P | CID 439217 - PubChem. [Online]. Available: [Link]
-
Can D-Glucosamine 6-phosphate enter the cell? - ResearchGate. [Online]. Available: [Link]
-
D Glucosamine 6 phosphate - mzCloud. [Online]. Available: [Link]
-
D-Glucosamine-6-phosphate (hydrate) - Labchem Catalog. [Online]. Available: [Link]
-
D-GLUCOSAMINE - Megazyme. [Online]. Available: [Link]
-
a) IR and b) mass spectra of D-glucosamine obtained from shrimp shells;... - ResearchGate. [Online]. Available: [Link]
-
Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-c - Redalyc. [Online]. Available: [Link]
-
A green analytical method for the determination of glucosamine using FTIR spectrophotometry - Semantic Scholar. [Online]. Available: [Link]
-
THE BIOSYNTHESIS OF GLUCOSAMINE. [Online]. Available: [Link]
- Method for measuring glucosamine-6-phosphate - Google Patents. [Online].
-
D-Glucosamine-13C6 6-Phosphate Hydrate - Isotope Science / Alfa Chemistry. [Online]. Available: [Link]
-
Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed. [Online]. Available: [Link]
- A kind of preparation method of D-glucosamine - Google Patents. [Online].
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Glucosamine 6-Phosphate | C6H14NO8P | CID 439217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. D-葡萄糖胺6-磷酸 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. nanochemazone.com [nanochemazone.com]
Technical Guide: Synthesis and Purification of D-Glucosamine-13C6 6-Phosphate Hydrate
The following technical guide is structured to provide an authoritative, reproducible, and scientifically rigorous pathway for the synthesis and purification of D-Glucosamine-13C6 6-Phosphate Hydrate .
Executive Summary & Strategic Rationale
D-Glucosamine-6-Phosphate (GlcN6P) is the obligate precursor for the Hexosamine Biosynthetic Pathway (HBP), a critical metabolic shunt linking glycolysis to protein glycosylation (UDP-GlcNAc synthesis).[1] In metabolic flux analysis (MFA), the use of [U-13C6] isotopologues is essential for tracing carbon fate through the HBP without interference from endogenous background signals.
The "Build vs. Buy" Analysis
While D-Glucosamine-13C6 is commercially available, the 6-phosphate derivative is unstable and prohibitively expensive. This guide details a Chemo-Enzymatic Synthesis strategy.
Why Enzymatic?
Traditional chemical phosphorylation (e.g., using POCl
The Selected Route:
We utilize Hexokinase (EC 2.7.1.1) .[3] Although Hexokinase (HK) has a higher affinity for Glucose (
Reaction Mechanism & Pathway Context[2][4][5][6][7][8][9]
The synthesis relies on the ATP-dependent phosphorylation of the primary hydroxyl group at C6.[4]
[2]Pathway Visualization
The following diagram illustrates the synthesis workflow and the downstream metabolic context of the target molecule.
Figure 1: Enzymatic synthesis workflow utilizing Hexokinase for direct phosphorylation of D-Glucosamine-13C6.
Detailed Experimental Protocol
Materials & Reagents
| Component | Grade/Spec | Role |
| D-Glucosamine-13C6 HCl | >98% Isotopic Enrichment | Substrate |
| ATP (Disodium salt) | >98% Purity | Phosphoryl donor |
| Hexokinase | From S. cerevisiae, lyophilized | Catalyst |
| Magnesium Chloride | 1 M Solution | Cofactor |
| Resin | AG 1-X8 (100-200 mesh) | Anion Exchange |
| Formic Acid | HPLC Grade | Eluent |
Enzymatic Synthesis (Scale: 100 mg Substrate)
Critical Insight: Glucosamine is a slower substrate than glucose. To prevent reaction stalling, we use a 1.5-fold molar excess of ATP and maintain pH strictly at 7.5.[2]
-
Buffer Prep: Prepare 20 mL of 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl
. -
Substrate Dissolution: Dissolve 100 mg (0.46 mmol) of D-Glucosamine-13C6 HCl in 10 mL of buffer.
-
ATP Addition: Add 380 mg (0.69 mmol, 1.5 eq) of ATP disodium salt. Adjust pH back to 7.5 using 1 M NaOH (ATP addition acidifies the solution).
-
Initiation: Add 200 Units of Hexokinase.
-
Incubation: Incubate at 30°C with gentle orbital shaking (100 rpm).
-
Monitoring: Monitor reaction progress via HPLC (Amide column) or TLC (Silica; n-Propanol:Water:Ethyl Acetate:Ammonia 6:3:1:1). Stain with Ninhydrin.[5]
-
Endpoint: Disappearance of the free glucosamine spot/peak (typically 4–6 hours).
-
-
Termination: Quench reaction by heating to 95°C for 2 minutes (denatures HK) or by lowering pH to 3.0 with Formic Acid. Filter through a 0.22 µm membrane to remove protein precipitate.
Purification: Anion Exchange Chromatography[1]
The crude mixture contains GlcN-13C6-6P (Zwitterion/Anion), unreacted ATP (highly anionic), ADP, and Mg2+.[2] Separation is achieved based on the phosphate charge difference.
Protocol:
-
Resin Prep: Pack a column (1.5 x 20 cm) with AG 1-X8 resin . Convert to Formate form by washing with 2 M Sodium Formate followed by extensive water wash until conductivity is < 5 µS.
-
Why Formate? Formic acid is volatile. Using the Chloride form would require desalting later, which is difficult with hydrophilic sugar phosphates.[2]
-
-
Loading: Load the filtered reaction mixture onto the column at 1 mL/min.
-
Wash: Wash with 50 mL of HPLC-grade water.
-
Elutes: Unreacted Glucosamine (cationic/neutral) and Mg2+.
-
-
Elution Gradient: Apply a linear gradient of 0 M to 0.5 M Formic Acid .
-
Fraction A (0.05 - 0.1 M): Glucosamine-6-Phosphate (Target).[2]
-
Fraction B (> 0.3 M): ADP and ATP (Nucleotides bind tighter due to multiple phosphates).
-
-
Detection: Spot fractions on TLC or use UV absorbance at 260 nm (to detect nucleotides). The Target (GlcN6P) is UV inactive; use Ninhydrin spot test.
Isolation of the Hydrate
-
Concentration: Pool GlcN6P fractions and lyophilize immediately to remove water and formic acid.
-
Crystallization: Dissolve the resulting syrup in minimal water (approx. 0.5 mL). Add absolute Ethanol (approx. 5 mL) dropwise until turbid. Store at 4°C overnight.
-
Yield: White crystalline solid. Expected yield: 85–110 mg (65–85%).[2]
Quality Control & Characterization
Every batch must be validated to ensure isotopic integrity and chemical purity.
| Method | Parameter | Acceptance Criteria |
| High-Res MS (ESI-) | Exact Mass | |
| Chemical Shift | Singlet at | |
| Isotopic Pattern | Large doublets ( | |
| HPLC (HILIC) | Purity | > 98% (No ATP/ADP peaks at 254 nm) |
Self-Validating Check
To confirm the product is the 6-phosphate and not the 1-phosphate:
-
Acid Stability Test: GlcN-1-P is acid-labile (glycosidic phosphate).[2] GlcN-6-P is acid-stable. Incubate a small aliquot in 1 M HCl at 25°C for 1 hour. GlcN-6-P will remain intact; GlcN-1-P would hydrolyze to GlcN + Pi.
References
-
Leloir, L. F., & Cardini, C. E. (1953).[2] The Biosynthesis of Glucosamine. Biochimica et Biophysica Acta. [2]
-
Roseman, S. (1957).[2] Preparation of Glucosamine 6-Phosphate.[1][4][5][6][7][8][9][10] Journal of Biological Chemistry.
-
Bueding, E., & Mackinnon, J. A. (1955).[2] Hexokinases of Schistosoma mansoni. Journal of Biological Chemistry. (Validates HK kinetics on Glucosamine).
-
Sigma-Aldrich. (2024). D-Glucosamine 6-phosphate Product Specification. [2]
-
PubChem. (2024). Glucosamine 6-phosphate Compound Summary. [2]
Sources
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine 6-Phosphate | C6H14NO8P | CID 439217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexokinase - Wikipedia [en.wikipedia.org]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. GLUCOSAMINE-6-PHOSPHATE DEGRADATION BY PROTEUS VULGARIS AND ISOLATION OF PHOSPHOGLUCOSAMINISOMERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization and purification of glucosamine 6-phosphate isomerase from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moleculardepot.com [moleculardepot.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Purification, crystallization and preliminary X-ray analysis of the glucosamine-6-phosphate N-acetyltransferase from human liver - PMC [pmc.ncbi.nlm.nih.gov]
Precision Metabolic Profiling: The Role of D-Glucosamine-13C6 6-Phosphate in Hexosamine Pathway Analysis
Topic: Isotopic labeling with D-Glucosamine-13C6 6-Phosphate Hydrate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Glucosamine-13C6 6-Phosphate (GlcN6P-13C6) represents a high-precision tool for interrogating the Hexosamine Biosynthetic Pathway (HBP) . Unlike its non-phosphorylated precursor (Glucosamine), this specific metabolite serves a distinct and critical function: it is the Internal Standard (IS) of choice for the absolute quantification of the HBP’s rate-limiting product.
While 13C-Glucose tracing provides relative flux information (fractional enrichment), it fails to capture pool size variations caused by the allosteric regulation of GFAT (Glutamine:Fructose-6-Phosphate Amidotransferase). By spiking cell lysates with GlcN6P-13C6, researchers can normalize ion suppression effects in LC-MS/MS and determine absolute intracellular concentrations. This guide details the protocols for using GlcN6P-13C6 to validate metabolic flux, distinguishing it from simple tracer experiments.
Technical Background: The HBP Bottleneck
The HBP branches from glycolysis at Fructose-6-Phosphate (F6P).[1] The conversion of F6P and Glutamine to Glucosamine-6-Phosphate (GlcN6P) is catalyzed by GFAT.[2][3][4] This is the committed step of the pathway.
Why GlcN6P-13C6 is Critical
-
Pool Size Instability: GlcN6P is a highly labile, high-energy intermediate. Its concentration fluctuates rapidly in response to nutrient stress or chemotherapy.
-
Ion Suppression: In HILIC-MS analysis, co-eluting matrix components (salts, amino acids) suppress the ionization of GlcN6P. Without a co-eluting, isotopically labeled internal standard, signal intensity changes cannot be attributed solely to biological abundance.
-
Pathway Differentiation:
-
13C-Glucose: Labels the backbone de novo.
-
13C-Glucosamine (Salvage): Bypasses GFAT.
-
13C-GlcN6P (Spike-in): Validates the quantification of both pools.
-
Pathway Visualization
The following diagram illustrates the HBP and the specific node where GlcN6P-13C6 is utilized for quantification.
Caption: The Hexosamine Biosynthetic Pathway showing the rate-limiting formation of GlcN6P and the application of the 13C6-labeled standard for pool quantification.
Experimental Design & Methodology
Protocol 1: Sample Preparation & Spike-In
Objective: Extract polar metabolites while arresting enzymatic activity (GFAT/GNA1) and adding the internal standard for absolute quantitation.
Reagents:
-
Quenching Solution: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.
-
Internal Standard Stock: 10 µM D-Glucosamine-13C6 6-Phosphate in water (store at -80°C).
Step-by-Step Workflow:
-
Rapid Quench: Aspirate media from cell culture dish. Immediately wash with ice-cold saline (0.9% NaCl).
-
Metabolism Arrest: Add 1 mL of -80°C Quenching Solution directly to the monolayer.
-
IS Spike-In: Immediately add 10 µL of Internal Standard Stock (final amount 100 pmol) to the plate.
-
Causality: Adding the IS before scraping/cell disruption ensures that any loss during extraction or ionization suppression affects both the endogenous analyte and the IS equally.
-
-
Extraction: Scrape cells; transfer to a pre-chilled tube. Vortex 1 min.
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Drying (Optional): If sensitivity is low, dry the supernatant under nitrogen and reconstitute in 50 µL 60:40 Acetonitrile:Water. Note: Phosphate groups are labile; avoid high heat.
Protocol 2: LC-MS/MS Analysis (HILIC Mode)
Objective: Separate GlcN6P from its isomers (Glucose-6-P) and detect it with mass isotopomer specificity.
Chromatography:
-
Column: Waters BEH Amide or Thermo Accucore 150-Amide (HILIC is mandatory; C18 will not retain this polar compound).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for phosphates).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 85% B to 60% B over 10 minutes.
Mass Spectrometry (MRM Parameters): Operate in Negative Ion Mode (ESI-). Phosphates ionize poorly in positive mode unless derivatized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| GlcN6P (Endogenous) | 258.1 [M-H]- | 79.0 [PO3]- | -25 | Quantifier |
| GlcN6P (Endogenous) | 258.1 [M-H]- | 97.0 [H2PO4]- | -20 | Qualifier |
| GlcN6P-13C6 (Standard) | 264.1 [M-H]- | 79.0 [PO3]- | -25 | IS Quantifier |
Self-Validating Logic: The shift of +6 Da in the precursor (258 -> 264) confirms the presence of the 13C6 glucose backbone. The product ion (79.0) remains unchanged because the phosphate group contains no carbon. This specific transition pair (264 -> 79) is unique to the labeled standard.
Data Interpretation & Flux Calculation[7][8][9]
Distinguishing Flux vs. Pool Size
Using GlcN6P-13C6 allows you to calculate the Absolute Concentration (
Where
Integration with 13C-Glucose Tracing
When performing a flux experiment using U-13C-Glucose (tracer) and GlcN6P-13C6 (spike-in standard), you will observe three distinct mass signals:
-
M+0 (258.1): Unlabeled GlcN6P (pre-existing pool).
-
M+6 (264.1 - Tracer): Biologically synthesized GlcN6P from the 13C-Glucose tracer.
-
M+6 (264.1 - Spike): The internal standard.
Critical Technical Challenge: The tracer (M+6) and the Internal Standard (M+6) have the same mass. Solution: You cannot use the M+6 tracer and M+6 Internal Standard in the same sample if they are chemically identical. Alternative Strategy:
-
Option A (Quantification Only): Use GlcN6P-13C6 in a parallel set of unlabeled samples to determine pool size.
-
Option B (Flux + Quant): Use a Deuterated standard (e.g., GlcN6P-d7) if available, OR use the 13C6 standard only in control (unlabeled) replicates to establish the baseline pool size, then apply that concentration to the labeled samples (assuming extraction efficiency is constant).
Workflow Diagram
Caption: Quantitative workflow ensuring the internal standard is added prior to extraction to account for matrix effects and recovery losses.
Troubleshooting & Quality Control
Phosphate Hydrolysis
GlcN6P is prone to hydrolysis into Glucosamine.
-
QC Check: Monitor the Glucosamine transition (m/z 178 -> 88) in your GlcN6P standard injection. If you see a peak, your standard has degraded.
-
Prevention: Keep all samples at 4°C. Analyze within 24 hours of extraction.
Isomer Separation
Glucose-6-Phosphate (G6P) is ~100x more abundant than GlcN6P and has a nearly identical mass (259.02 vs 258.04 in negative mode).
-
Validation: Ensure your HILIC method baseline separates G6P and GlcN6P. The nitrogen in GlcN6P usually provides slightly different retention on Amide columns.
-
MRM Specificity: The 258 -> 79 transition is common to both. However, G6P lacks the amino group. In Positive Mode (if derivatized), they are easily distinguishable. In Negative Mode, chromatographic resolution is the only defense.
References
-
Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway. Source: Nature Methods / NIH URL:[Link]
-
Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates. Source: Talanta Open / ScienceDirect URL:[Link]
-
Isotope Tracing Untargeted Metabolomics Reveals Macrophage Polarization-State-Specific Metabolic Coordination. Source: Cell Reports URL:[Link]
Sources
- 1. The Possible Roles of Glucosamine-6-Phosphate Deaminases in Ammonium Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. MRM-based LC-MS method for accurate C-peptide quantitation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 13C Labeled Compounds in Metabolic Studies
Introduction: Unveiling Cellular Machinery with Carbon-13
Within the intricate landscape of cellular metabolism, a constant and dynamic flux of molecules dictates the life, death, and function of every cell. To understand this complex network is to unlock the very essence of biological systems, paving the way for novel therapeutic interventions and a deeper understanding of disease. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a revolutionary tool for researchers, scientists, and drug development professionals, offering an unprecedented window into the metabolic symphony of the cell.[1] This guide provides a comprehensive exploration of the principles, methodologies, and applications of ¹³C labeled compounds in metabolic research, moving beyond a simple recitation of protocols to explain the critical thinking behind experimental design and data interpretation. We will delve into the core of ¹³C Metabolic Flux Analysis (¹³C-MFA), the gold standard for quantifying the rates of metabolic pathways, and equip you with the knowledge to harness its power in your own research endeavors.[2][3]
Part 1: The Core Principles of ¹³C Metabolic Flux Analysis
The foundation of ¹³C-MFA lies in the use of stable, non-radioactive isotopes to trace the journey of atoms through metabolic pathways.[4][5] By introducing a substrate, such as glucose, where the naturally abundant ¹²C atoms are replaced with ¹³C, we can follow the incorporation of this heavy isotope into downstream metabolites.[1]
At the heart of this technique is the analysis of Mass Isotopomer Distributions (MIDs) .[4][6] An isotopomer is a molecule that differs only in its isotopic composition. A mass isotopomer is a group of isotopomers of a molecule that have the same nominal mass. For instance, a three-carbon metabolite can exist as M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), or M+3 (all ¹³C). The relative abundance of these mass isotopomers, or the MID, provides a unique fingerprint of the metabolic pathways that were active in its synthesis.[3] Different pathways will result in distinct patterns of ¹³C incorporation, and by measuring these MIDs, we can computationally deduce the rate, or flux, of the reactions that produced them.[6]
Part 2: Designing a Robust ¹³C-Labeling Experiment
A successful ¹³C-MFA experiment is built upon a foundation of meticulous experimental design. Every choice, from the tracer to the timing of sample collection, will profoundly impact the quality and interpretability of the data.
Tracer Selection: The Art of Choosing the Right Starting Material
The selection of the ¹³C-labeled tracer is a critical decision that dictates which metabolic pathways can be interrogated with the highest precision.[7] The choice depends on the specific biological question being asked.
| ¹³C-Labeled Tracer | Primary Metabolic Pathways Interrogated | Rationale |
| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthesis of amino acids, nucleotides, and lipids | Uniform labeling allows for the tracing of all six glucose carbons into a wide array of downstream metabolites, providing a global view of central carbon metabolism.[8] |
| [1,2-¹³C₂]-Glucose | Pentose Phosphate Pathway (PPP) vs. Glycolysis | This tracer is particularly useful for resolving the flux through the oxidative PPP.[9] The release of the ¹³C at the C1 position as ¹³CO₂ in the PPP leads to specific labeling patterns in downstream metabolites. |
| [U-¹³C₅]-Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation, Amino Acid Metabolism | Glutamine is a key anaplerotic substrate for the TCA cycle in many cell types, particularly cancer cells.[9] Using uniformly labeled glutamine allows for the precise measurement of its contribution to TCA cycle intermediates. |
| [¹³C]-Fatty Acids | Fatty Acid Oxidation (FAO) | Tracing the metabolism of labeled fatty acids provides direct insights into their catabolism and contribution to the TCA cycle. |
| [¹³C]-Amino Acids | Amino Acid Metabolism, Protein Synthesis | Labeled amino acids are invaluable for studying their specific metabolic fates and their contribution to protein synthesis and other biosynthetic pathways.[10] |
Experimental Systems: From the Petri Dish to the Whole Organism
The principles of ¹³C labeling can be applied to a variety of experimental systems, each with its own set of considerations.
-
In Vitro Studies: Cell culture is a widely used system for ¹³C-MFA due to the high degree of experimental control. Key considerations include the formulation of the labeling medium, ensuring that the ¹³C-labeled substrate is the primary carbon source, and allowing sufficient time for the cells to reach an isotopic steady state .[11] Isotopic steady state is achieved when the isotopic enrichment of intracellular metabolites remains constant over time, indicating that the labeling patterns accurately reflect the underlying metabolic fluxes.[12]
-
In Vivo Studies: Performing ¹³C-MFA in animal models provides a more physiologically relevant context but presents additional challenges.[13] The delivery of the labeled tracer, typically through intravenous infusion, must be carefully controlled to maintain a stable enrichment in the plasma.[14] The timing of tissue collection is also critical to capture the desired metabolic state.[13]
The Experimental Workflow: A Step-by-Step Journey
The overall workflow of a ¹³C-labeling experiment can be broken down into several key stages, each requiring careful execution to ensure data integrity.
Caption: A generalized workflow for a ¹³C metabolic labeling experiment.
Part 3: Analytical Platforms for Detecting the ¹³C Signature
Once the metabolites have been extracted, the next crucial step is to measure the incorporation of ¹³C. Two primary analytical techniques dominate the field: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS): Weighing the Evidence
MS is the most commonly used technique for ¹³C-MFA due to its high sensitivity and throughput.[15] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and detect metabolites.[6] The mass spectrometer measures the mass-to-charge ratio of ions, allowing for the differentiation of unlabeled (M+0) and labeled (M+1, M+2, etc.) versions of a metabolite.[6] This data is then used to construct the Mass Isotopomer Distribution (MID) for each metabolite of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy offers a unique advantage in its ability to determine the specific position of ¹³C atoms within a molecule.[16] This provides a deeper level of information, known as positional isotopomer analysis , which can be invaluable for resolving complex metabolic pathways.[16] While generally less sensitive than MS, advancements in NMR technology have significantly improved its utility in metabolic studies.[16][17]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High | Lower |
| Information | Mass Isotopomer Distribution (MID) | Positional Isotopomer Distribution |
| Throughput | High | Lower |
| Sample Requirement | Small | Larger |
| Strengths | Ideal for quantifying MIDs of a large number of metabolites. | Unambiguous identification of ¹³C position, providing detailed structural information.[16] |
| Limitations | Does not directly provide positional information. | Lower sensitivity can be a limiting factor for low-abundance metabolites. |
Part 4: From Raw Data to Biological Insight
Correcting for Nature's Contribution
A crucial first step in data analysis is to correct for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes.[18] This correction is essential to ensure that the measured MIDs accurately reflect the incorporation of the ¹³C tracer and not the background isotopic distribution.
The Power of Metabolic Models: Calculating the Fluxes
The corrected MIDs are then fed into a computational model of cellular metabolism.[19] This model is a mathematical representation of the biochemical reactions occurring within the cell. By using iterative algorithms, the model fits the experimentally measured MIDs to calculate the most likely set of metabolic fluxes that could have produced them.[11]
Caption: A simplified diagram of central carbon metabolism.
Flux Maps: Visualizing the Flow of Metabolism
The output of the flux analysis is often visualized as a "flux map," which provides a quantitative snapshot of the activity of the metabolic network. These maps can reveal how cells reroute their metabolism in response to genetic perturbations, environmental changes, or the introduction of a drug.
Part 5: Driving Drug Discovery and Development Forward
The insights gained from ¹³C-MFA have profound implications for the pharmaceutical industry.[20]
-
Elucidating Mechanism of Action: By observing how a drug candidate alters metabolic fluxes, researchers can gain a deeper understanding of its mechanism of action.[4]
-
Identifying Novel Therapeutic Targets: ¹³C-MFA can pinpoint metabolic enzymes that are critical for disease progression, revealing them as potential targets for new drugs.[4]
-
Understanding Drug Resistance: Metabolic reprogramming is a common mechanism of drug resistance. ¹³C-MFA can identify these adaptive metabolic changes, providing a rationale for combination therapies.
-
Assessing Drug Toxicity: Unintended effects of a drug on cellular metabolism can lead to toxicity. ¹³C-MFA can be used to assess these off-target metabolic effects early in the drug development process.[21]
Part 6: Detailed Experimental Protocols
To provide a practical framework, here are two detailed protocols for common ¹³C-labeling experiments.
Protocol 1: Steady-State ¹³C-Glucose Labeling of Adherent Mammalian Cells for GC-MS Analysis
This protocol is designed to determine the relative contribution of glucose to central carbon metabolism at a metabolic and isotopic steady state.[1]
-
Cell Culture: Grow adherent mammalian cells in a standard, unlabeled medium to the desired confluency (typically 80%).
-
Media Switch: One hour before initiating labeling, replace the culture medium with fresh, pre-warmed complete medium.
-
Initiate Labeling: To start the experiment, aspirate the medium, wash the cells once with pre-warmed glucose-free medium, and then add the pre-warmed ¹³C-labeling medium (e.g., glucose-free medium supplemented with 10 mM [U-¹³C]-glucose and 10% dialyzed fetal bovine serum).
-
Incubation: Incubate the cells for a period sufficient to reach isotopic steady state in key downstream metabolites (e.g., 24 hours for citrate).[12]
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity.[1]
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for GC-MS:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto the GC-MS system.
-
Acquire data in full scan mode to capture the mass spectra of the metabolites.
-
-
Data Analysis:
-
Identify metabolites based on their retention time and mass spectrum.
-
Extract the ion chromatograms for each mass isotopomer of the target metabolites.
-
Calculate the MIDs and correct for natural isotope abundance.
-
Use the corrected MIDs for metabolic flux analysis.
-
Protocol 2: In Vivo ¹³C-Glucose Infusion in a Mouse Model for LC-MS/MS Analysis
This protocol outlines a procedure for tracing glucose metabolism in a mouse model.
-
Animal Preparation: Acclimate the mice to the experimental conditions. On the day of the experiment, place a catheter in the tail vein for infusion.
-
Tracer Infusion: Begin a continuous intravenous infusion of a sterile solution of [U-¹³C]-glucose. The infusion rate should be adjusted to achieve a target steady-state enrichment of ¹³C-glucose in the plasma.
-
Steady-State Confirmation: Collect small blood samples at regular intervals to monitor the isotopic enrichment of plasma glucose using a mass spectrometer. Adjust the infusion rate if necessary to maintain a steady state.
-
Tissue Collection: Once a steady state is achieved and maintained for the desired duration, euthanize the mouse and rapidly excise the tissues of interest.
-
Metabolism Quenching: Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to halt all metabolic activity.
-
Metabolite Extraction:
-
Pulverize the frozen tissue under liquid nitrogen.
-
Extract the metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
Centrifuge to pellet the tissue debris.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a targeted method to quantify the MIDs of key metabolites in central carbon metabolism.
-
-
Data Analysis:
-
Process the LC-MS/MS data to obtain the MIDs for each metabolite in each tissue.
-
Correct for natural isotope abundance.
-
Perform metabolic flux analysis using a multi-tissue metabolic model if applicable.
-
Conclusion: The Future of Metabolism is Labeled
The use of ¹³C labeled compounds has fundamentally transformed our ability to study cellular metabolism. It has moved the field from static snapshots of metabolite concentrations to dynamic measurements of metabolic fluxes, providing a much richer and more accurate picture of cellular function. As analytical technologies continue to improve in sensitivity and resolution, and as our computational models become more sophisticated, the insights we can gain from ¹³C-MFA will only continue to grow. For researchers, scientists, and drug development professionals, a deep understanding of this powerful technique is no longer just an advantage—it is an essential component of modern biological and biomedical research.
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Wiechert, W. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Current Opinion in Biotechnology, 23(5), 647-653. Retrieved from [Link]
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Lane, A. N., & Fan, T. W. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9146-9153. Retrieved from [Link]
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Elia, I., & Fendt, S. M. (2016). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Trends in Biotechnology, 34(11), 881-893. Retrieved from [Link]
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Met-Flow. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. Retrieved from [Link]
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Grankvist, K., Watrous, J. D., & Jain, M. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(2), 594-604. Retrieved from [Link]
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Alves, T. C., & Antoniewicz, M. R. (2019). In vivo 2H/13C flux analysis in metabolism research. Current Opinion in Biotechnology, 55, 12-19. Retrieved from [Link]
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Kalgutkar, A. S., & Mutlib, A. E. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 20(9), 1276-1294. Retrieved from [Link]
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Divakaruni, A. S., & Murphy, A. N. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. In Methods in Molecular Biology (Vol. 2675, pp. 181-194). Humana, New York, NY. Retrieved from [Link]
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Nöh, K., & Wiechert, W. (2006). Experimental design principles for isotopically instationary 13C labeling experiments. Biotechnology and Bioengineering, 94(2), 234-251. Retrieved from [Link]
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Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1672-1690. Retrieved from [Link]
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de Graaf, R. A., & Behar, K. L. (2014). In Vivo 13C Magnetic Resonance Spectroscopy and Metabolic Modeling: Methodology. In Brain Energetics and Neuronal Activity (pp. 215-243). Springer, New York, NY. Retrieved from [Link]
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Crown, S. B., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(3), 243-252. Retrieved from [Link]
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Marín, S., & Barbas, C. (2011). Isotopic labeling of metabolites in drug discovery applications. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 857-871. Retrieved from [Link]
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Crown, S. B., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(3), 243-252. Retrieved from [Link]
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Moravek, Inc. (n.d.). Common Applications of Carbon-13 in the Medical Field. Retrieved from [Link]
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Wang, L., & Chen, L. (2021). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 15, 709673. Retrieved from [Link]
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Leighty, R. W., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology, 6(1), 1-13. Retrieved from [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 20, 53-60. Retrieved from [Link]
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Gottschalk, S., Leibfritz, D., Zwingmann, C., & Bilodeau, M. (2005). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in vitro metabolic studies in primary mouse hepatocytes. Proceedings of the International Society for Magnetic Resonance in Medicine, 13, 2431. Retrieved from [Link]
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Quek, L. E., & Nielsen, L. K. (2014). An Introduction to 13C Metabolic Flux Analysis. In Metabolic Flux Analysis (pp. 1-18). Humana Press. Retrieved from [Link]
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D-Glucosamine-13C6 6-Phosphate Hydrate safety and handling
Technical Whitepaper: Isotopic Integrity and Handling of D-Glucosamine-13C6 6-Phosphate Hydrate
Part 1: Executive Directive
The "Safety" Paradox:
When handling D-Glucosamine-13C6 6-Phosphate (
This compound represents a significant investment (often exceeding $500/mg).[1] Its "safety" relies on protecting the phosphate ester bond from hydrolysis and the isotopic label from dilution. This guide prioritizes sample integrity —ensuring that the signal you measure in the mass spectrometer reflects biological reality, not benchtop degradation.[1]
Part 2: Physicochemical Profile & Isotopic Logic
To handle this compound effectively, one must understand its physical vulnerabilities.[1]
Table 1: Critical Physicochemical Properties
| Property | Specification | Operational Implication |
| Compound Name | This compound | Target analyte for HBP flux.[1][2] |
| Isotopic Shift | +6.02 Da (approx.) | Shifts Parent Ion |
| Chemical Nature | Amino sugar phosphate | Highly polar; requires HILIC or Ion-Pairing chromatography.[1] |
| Stability | pH Sensitive | Critical: Hydrolysis risk at pH < 4.[1]0. |
| Solubility | Water (>50 mg/mL) | Soluble in aqueous buffers; insoluble in pure organic solvents.[1] |
| Hygroscopicity | High | Absorbs atmospheric moisture rapidly; alters effective mass.[1] |
The Isotopic Advantage ( )
In metabolic flux analysis (MFA), the fully labeled
-
De Novo Synthesis: Glucose entering via GFAT (Glutamine:fructose-6-phosphate amidotransferase).[1]
-
Salvage Pathways: Direct phosphorylation of scavenged glucosamine.[1]
-
Isotopic Impurity: Distinguishing the tracer from naturally occurring
abundance (1.1%).[1]
Part 3: Metabolic Context (The "Why")[3]
Understanding the Hexosamine Biosynthetic Pathway (HBP) is essential for experimental design. GlcN6P is the product of the rate-limiting enzyme GFAT.[3][4]
Experimental Insight: By introducing
Figure 1: The Hexosamine Biosynthetic Pathway.[1][3][4] Red node indicates the target analyte.[1] Dashed line represents the salvage pathway entry point.
Part 4: Protocol – Storage, Reconstitution, and Handling[1]
Core Principle: The phosphate ester bond is thermodynamically unstable relative to hydrolysis.[1] Phosphatases (ubiquitous on human skin) and acidic pH will destroy the standard.
A. The "Cold Chain" Storage Protocol
-
Arrival: Upon receipt, immediately inspect the container for seal integrity. Do not open until ready to reconstitute.
-
Long-Term Storage: Store the lyophilized powder at -20°C (minimum) or -80°C (preferred).
-
Desiccation: Store within a secondary container containing active desiccant (e.g., silica gel or Drierite) to prevent moisture absorption during freezer cycles.[1]
B. Reconstitution Strategy (The "One-Shot" Rule)
Never store the stock solution in the same vial you reconstituted it in. Repeated freeze-thaw cycles cause micro-pH changes that degrade sugar phosphates.[1]
Step-by-Step Reconstitution:
-
Equilibration: Allow the vial to warm to room temperature (20–25°C) inside a desiccator before opening.
-
Why? Opening a cold vial condenses atmospheric water into the powder, altering the weight and initiating hydrolysis.[1]
-
-
Solvent Selection: Use LC-MS Grade Water (pH ~7.0).[1]
-
Dissolution: Add volume to achieve a concentration of 10 mM . Vortex gently (do not sonicate excessively, as heat degrades phosphates).[1]
-
Aliquotting: Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) in low-binding polypropylene tubes.
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath. Store at -80°C.
Figure 2: Standard Operating Procedure for reconstitution to prevent hydrolysis and concentration errors.
Part 5: Analytical Application (Mass Spectrometry)
When developing the Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method, account for the mass shift.
-
Ionization Mode: Negative Mode (ESI-) is often preferred for sugar phosphates to detect the phosphate moiety
, though Positive Mode (ESI+) is viable for the amine group. -
Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required.[1] C18 columns will not retain this polar compound.[1] Use an Amide or ZIC-pHILIC column.[1]
Target Transitions (Example for ESI-):
-
Unlabeled GlcN6P: 258.1
79.0 ( ) or 97.0 ( ). -
-GlcN6P: ~264.1
79.0 (Phosphate fragment remains unlabeled) or ~264.1 Carbon-containing fragments (shifted by +1 per carbon).
Note: The phosphate group (
Part 6: Safety & Waste Management
While the biological hazard is low, standard laboratory hygiene is critical to prevent sample contamination (RNases/Phosphatases from skin).[1]
-
PPE: Nitrile gloves (to protect the sample from you), lab coat, safety glasses.[1]
-
Spill Response: Wipe with absorbent paper.[1] The compound is water-soluble and non-hazardous.[1]
-
Waste: Dispose of in standard aqueous chemical waste.[1] It does not require specific biohazard or heavy metal segregation [2].[1]
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Mikkola, S. (2013).[1] Hydrolysis and Isomerization of Sugar Phosphates and Carbohydrate Phosphodiesters.[6] Current Organic Chemistry, 17(14), 1525-1544.[1][6]
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Methodological & Application
Introduction: Probing the Hexosamine Biosynthetic Pathway Beyond the Rate-Limiting Step
An Application Guide to Metabolic Flux Analysis Using D-Glucosamine-13C6 6-Phosphate Hydrate
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that shunts a small percentage (1-3%) of glucose from glycolysis to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] This end-product is a fundamental building block for N- and O-linked glycosylation of proteins and lipids, processes integral to cell signaling, stress response, and nutrient sensing.[2][3] Aberrant flux through the HBP is implicated in numerous pathologies, including diabetes, cancer, and neurodegenerative diseases, making it a key target for therapeutic development.[1][4]
Metabolic Flux Analysis (MFA) using stable isotopes is the gold standard for quantifying the rates of metabolic reactions in vivo.[5][6] While tracers like ¹³C-glucose are commonly used to measure overall HBP activity, they are subject to the pathway's first and rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).[7] This can obscure the dynamics of the pathway's downstream segments.
This application note provides a detailed guide to utilizing D-Glucosamine-¹³C₆ 6-Phosphate Hydrate as an isotopic tracer. This specific molecule offers a distinct advantage: it enters the HBP after the GFAT-catalyzed step, directly forming ¹³C₆-labeled glucosamine-6-phosphate (GlcN-6-P).[8][9] This allows researchers to isolate and precisely quantify the metabolic flux through the terminal stages of the pathway, providing unique insights into the regulation and activity of the enzymes responsible for converting GlcN-6-P to UDP-GlcNAc. This guide is intended for researchers, scientists, and drug development professionals aiming to dissect the complexities of the HBP with high resolution.
Principle of the Assay
The core principle involves introducing the fully labeled D-Glucosamine-¹³C₆ 6-Phosphate into a cell culture system. The cells uptake this tracer, where it directly enters the HBP metabolic pool. Subsequent enzymatic reactions transfer the ¹³C₆-labeled hexosamine backbone to downstream metabolites. By using Liquid Chromatography-Mass Spectrometry (LC-MS), we can measure the mass shift in these metabolites caused by the incorporation of six ¹³C atoms. The rate of incorporation and the distribution of these mass isotopologues (e.g., M+6) allow for the precise calculation of metabolic flux through this specific portion of the pathway.[10][11]
Metabolic Pathway Overview
The diagram below illustrates the central role of the HBP and the specific entry point of D-Glucosamine-¹³C₆ 6-Phosphate. By bypassing GFAT, this tracer provides a direct readout of the enzymatic activities of phosphoglucosamine mutase, GlcNAc-phosphate acetyltransferase, and UDP-GlcNAc pyrophosphorylase.
Caption: The Hexosamine Biosynthetic Pathway and Tracer Entry.
Experimental Design and Protocols
Successful metabolic flux analysis requires careful planning. Key considerations include cell density, labeling duration, and appropriate controls.
Materials and Reagents
| Reagent/Material | Specifications |
| D-Glucosamine-¹³C₆ 6-Phosphate Hydrate | Isotopic Purity >99% |
| Cell Line of Interest | e.g., HEK293, HeLa, HepG2 |
| Cell Culture Medium | Appropriate for the cell line (e.g., DMEM, RPMI 1640) |
| Fetal Bovine Serum (FBS) | Standard or dialyzed |
| Penicillin-Streptomycin | 10,000 U/mL |
| Phosphate-Buffered Saline (PBS) | Ca²⁺/Mg²⁺-free, ice-cold |
| LC-MS Grade Methanol (MeOH) | Ice-cold (-80°C) |
| LC-MS Grade Acetonitrile (ACN) | |
| LC-MS Grade Water | |
| 0.22 µm Syringe Filters | |
| LC-MS Autosampler Vials |
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the steps for labeling adherent cells. The goal is to replace the standard medium with a tracer-containing medium once cells reach the desired confluence.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) to reach 70-80% confluence on the day of the experiment. This ensures cells are in an exponential growth phase with active metabolism.[12]
-
Prepare Labeling Medium: Prepare fresh culture medium supplemented with D-Glucosamine-¹³C₆ 6-Phosphate Hydrate. The optimal concentration should be determined empirically but a starting point of 50-100 µM is common for glucosamine-derived tracers.[13] Ensure the tracer is fully dissolved.
-
Labeling Initiation:
-
Aspirate the standard growth medium from the cell culture plates.
-
Quickly wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.
-
Immediately add the pre-warmed labeling medium to the plates.
-
-
Incubation: Place the cells back into the incubator (37°C, 5% CO₂) for the desired duration.
-
Rationale: The labeling time is critical. For flux analysis, the system should reach an isotopic steady state, where the isotopic enrichment of key metabolites is stable.[14] This can take several hours. A time-course experiment (e.g., 2, 6, 12, 24 hours) is highly recommended to determine the optimal labeling time for your specific cell line and pathway.[15]
-
-
Controls: Include parallel cultures with standard (unlabeled) medium to serve as a negative control and to determine the natural isotopic abundance of target metabolites.[11]
Protocol 2: Metabolite Extraction
The most critical step in metabolomics is to instantly arrest all enzymatic activity (quenching) to accurately capture the metabolic snapshot at that moment.[16][17]
-
Preparation: Place culture plates on ice. Prepare a quenching/extraction solution of 80% methanol in water (v/v) and chill it to -80°C.
-
Quenching and Lysing:
-
Quickly aspirate the labeling medium from the plate.
-
Immediately wash the cell monolayer with a generous volume of ice-cold PBS to remove extracellular tracer. Aspirate the PBS completely.
-
Add 1 mL (for a 6-well plate) of the ice-cold 80% methanol solution directly to the cell monolayer.[18] This step simultaneously quenches metabolism and lyses the cells.
-
-
Cell Scraping: Place the plate on a bed of dry ice. Using a cell scraper, thoroughly scrape the cells into the methanol solution.[16] Pipette the lysate up and down several times to ensure a homogenous suspension.
-
Collection: Transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at maximum speed (>13,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[19][20]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube without disturbing the pellet.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Do not use excessive heat, as it can degrade metabolites.
-
Storage: Store the dried metabolite pellets at -80°C until ready for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis
The dried metabolite extracts are reconstituted and analyzed by LC-MS/MS to quantify the abundance of labeled and unlabeled metabolites.
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your chromatography method, such as 50% methanol or an initial mobile phase solution. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar metabolites like sugar phosphates and nucleotide sugars.[18]
-
Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving mass isotopologues.
-
Mode: Operate in negative ion mode for phosphorylated intermediates.
-
Data Acquisition: Perform full scan analysis to capture all isotopologues (M+0 to M+6) of the target metabolites. Targeted analysis using Selected Reaction Monitoring (SRM) can also be used for higher sensitivity if the transitions are known.[21]
-
Typical LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | HILIC (e.g., Amide, ZIC-pHILIC) | Excellent retention for polar compounds.[18] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 | Common HILIC mobile phase. |
| Mobile Phase B | Acetonitrile | Strong solvent for HILIC. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Best for detecting phosphorylated species. |
| Scan Range | m/z 75 - 1000 | Covers most small molecule metabolites. |
| Resolution | > 60,000 | Necessary to resolve isotopic peaks. |
Data Analysis and Interpretation
The raw LC-MS data must be processed to determine the mass isotopologue distribution (MID) for each metabolite of interest.
-
Peak Integration: Integrate the chromatographic peaks for each isotopologue (e.g., M+0, M+1, ..., M+6) of your target metabolites (e.g., UDP-GlcNAc).
-
Natural Abundance Correction: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes.[11][22] Several software packages and algorithms are available for this correction.[23][24][25]
-
Calculate Fractional Enrichment: After correction, the fractional contribution of the tracer to the metabolite pool can be calculated. The M+6 peak for UDP-GlcNAc directly represents the fraction of the pool synthesized from the ¹³C₆ tracer.
-
Flux Calculation: The corrected MIDs are used as inputs for computational models to solve for the unknown flux values. Software like INCA, 13CFLUX2, or Metran can be used for this purpose.[10][25]
Example Data Presentation
The table below shows hypothetical, corrected MID data for UDP-GlcNAc after 24 hours of labeling.
| Mass Isotopologue | Unlabeled Control (%) | Labeled Sample (%) | Interpretation |
| M+0 (Unlabeled) | 100 | 15.2 | 15.2% of the pool is from endogenous, unlabeled sources. |
| M+1 | 0 | 2.8 | May indicate contribution from other minor pathways or fragmentation. |
| M+2 | 0 | 1.5 | Further investigation needed. |
| M+3 | 0 | 0.5 | Negligible contribution. |
| M+4 | 0 | 0.0 | Negligible contribution. |
| M+5 | 0 | 0.0 | Negligible contribution. |
| M+6 (Fully Labeled) | 0 | 80.0 | 80% of the UDP-GlcNAc pool was synthesized directly from the tracer. |
Experimental Workflow Summary
The entire process from cell culture to data analysis is a multi-step workflow that requires precision at each stage.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Software applications toward quantitative metabolic flux analysis and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution NMR Spectroscopy of 13C-Labeled Glucosamine
Abstract & Strategic Relevance
Glucosamine (GlcN) is a pivotal amino sugar precursor in the Hexosamine Biosynthetic Pathway (HBP), serving as the substrate for the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2][3][4] While 1H NMR is standard, it suffers from severe spectral overlap in complex biological matrices.
Why 13C-Labeling? The utilization of [U-13C]-Glucosamine or [1-13C]-Glucosamine provides three critical advantages for drug development and metabolic flux analysis (MFA):
-
Spectral Dispersion: 13C chemical shifts span ~200 ppm (vs. ~10 ppm for 1H), resolving the critical C2-amine position from bulk carbohydrate signals.
-
Background Suppression: In biological media (plasma/cell lysate), 99% enriched 13C-GlcN tracers are detectable against a 1.1% natural abundance background, enabling nanomolar sensitivity.
-
Anomeric Quantification: 13C NMR unambiguously resolves the
- and -anomeric equilibrium, which is pH-dependent and critical for formulation stability.
Theoretical Framework
The Anomeric Equilibrium
In aqueous solution, Glucosamine HCl undergoes mutarotation, equilibrating between the
-
Equilibrium Ratio (Acidic/Neutral pH): ~61%
: 39% -
Kinetics: The rate of mutarotation is pH-dependent.[5] At pH < 3, the rate is slow (
> hours). At pH 7.4 (phosphate buffer), equilibrium is reached within minutes due to base catalysis.
Diagnostic Coupling Constants
For [U-13C] applications, the scalar couplings (
-
: The direct coupling is sensitive to the anomeric configuration.
- -anomer: ~170-175 Hz (Axial H1, Equatorial OH)
- -anomer: ~160-165 Hz (Equatorial H1, Equatorial OH)
- : In uniformly labeled samples, adjacent carbons couple (~35-50 Hz), allowing for INADEQUATE or 1,1-ADEQUATE experiments to trace the carbon backbone without proton reliance.
Experimental Design & Protocols
Materials
-
Substrate: D-Glucosamine Hydrochloride [U-13C] (>99% enrichment).
-
Solvent: D2O (99.9% D) + 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for referencing.
-
Buffer: 50 mM Phosphate Buffer (pH 7.4) for biological relevance, or 0.1 M HCl for structural rigidity.
Sample Preparation Workflow
Figure 1: Sample preparation workflow ensuring controlled anomeric ratios.
Acquisition Parameters (Bruker TopSpin Nomenclature)
| Parameter | 1D 13C w/ 1H Decoupling | 2D 1H-13C HSQC | Rationale |
| Pulse Sequence | zgpg30 or zgig | hsqcetgpsisp2 | zgig (Inverse Gated) eliminates NOE for quantitative integration. |
| Relaxation Delay (D1) | 5 - 10 sec | 1.5 - 2.0 sec | 13C |
| Spectral Width (SW) | 220 ppm | F1: 160 ppm / F2: 10 ppm | Covers carbonyls (if acetylated) and anomeric regions. |
| Scans (NS) | 128 - 1024 | 8 - 16 | 13C-labeling drastically reduces required scans vs. natural abundance. |
| Coupling ( | N/A | 145 Hz | Optimized for average carbohydrate coupling. |
| Temperature | 298 K | 298 K | Standard biological temperature. |
Critical Technical Note: For quantitative anomeric ratios, use Inverse Gated Decoupling . Standard proton decoupling during the relaxation delay induces Nuclear Overhauser Effects (NOE) that vary between carbons (CH vs CH2), invalidating integration.
Data Analysis & Chemical Shift Assignment
Chemical Shift Table (Glucosamine HCl in D2O)
The C2 position is the primary diagnostic marker distinguishing Glucosamine from Glucose (C2 Glucose
| Position | Carbon | Diagnostic Feature | ||
| C1 | Anomeric | 93.4 | 97.1 | Most deshielded; |
| C2 | Amine-Substituted | 57.4 | 60.1 | Key Marker: Upfield shift due to N-substitution vs. O. |
| C3 | Ring | 72.5 | 74.9 | - |
| C4 | Ring | 73.0 | 73.0 | Often overlapped. |
| C5 | Ring | 74.2 | 78.8 | Sensitive to ring conformation. |
| C6 | Hydroxymethyl | 63.3 | 63.5 | - |
Calculating Anomeric Ratio
Integration of C1 peaks provides the molar ratio:
Application: Metabolic Flux Analysis (HBP)[1][3]
In drug development, [U-13C]-Glucosamine is used to trace flux into the Hexosamine Biosynthetic Pathway (HBP), a sensor for nutrient status and stress.
Pathway Visualization
Figure 2: Tracing 13C flux from Glucosamine to UDP-GlcNAc and protein modification.[4]
Interpretation of Flux Data
-
Uptake: Appearance of intracellular [U-13C]-GlcN signals (check C1
ratio inside cell lysates). -
Conversion: Appearance of N-Acetyl signal (~23 ppm for CH3, ~175 ppm for C=O) coupled to the 13C-sugar ring.
-
HBP Activity: The ratio of labeled UDP-GlcNAc to total UDP-GlcNAc (determined by Mass Spec or quantitative NMR) indicates pathway throughput.
Troubleshooting & Tips
-
Line Broadening: If peaks are broad, check pH. Near pH 7, the amine group exchanges protons with water, broadening the C2 signal in 1H NMR, though 13C is less affected.
-
Salt Effects: High salt concentrations (PBS) can slightly perturb chemical shifts (~0.1 - 0.2 ppm). Always reference internally to DSS.
-
Relaxation: If C6 signals appear artificially low in intensity, increase
. The C6 methylene often has a shorter than ring methines, but NOE dynamics can vary.
References
-
Almario, A., et al. (2022). Phosphate buffer-catalyzed kinetics of mutarotation of glucosamine investigated by NMR spectroscopy. Carbohydrate Research. Link
-
Chiaradonna, F., et al. (2018).[4] The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring. Cells.[6][7] Link
-
Roslund, M.U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose. Carbohydrate Research. Link
-
PubChem Database. (2023). D-Glucosamine Hydrochloride Compound Summary. National Library of Medicine. Link
-
BenchChem. (2025). Tracing the Hexosamine Biosynthetic Pathway: Technical Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 5. Phosphate buffer-catalyzed kinetics of mutarotation of glucosamine investigated by NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Increased flux through the hexosamine biosynthesis pathway inhibits glucose transport acutely by activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying D-Glucosamine-13C6 6-Phosphate Hydrate: An Application Note and Protocol for Intracellular Metabolite Analysis
Introduction: The Significance of the Hexosamine Biosynthetic Pathway
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that shunts a small percentage of glucose away from glycolysis to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] This essential amino sugar is the fundamental building block for glycosylation, a post-translational modification vital for the structure and function of a vast array of proteins, lipids, and other macromolecules.[2] The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate and glutamine to D-glucosamine-6-phosphate (GlcN-6-P), a reaction catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[3]
Dysregulation of the HBP has been implicated in a range of pathologies, including diabetes, cancer, and neurodegenerative diseases. Consequently, the accurate quantification of HBP intermediates, such as GlcN-6-P, in cellular models is paramount for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents.
This application note provides a detailed protocol for the sensitive and selective quantification of D-Glucosamine-6-Phosphate in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, D-Glucosamine-13C6 6-Phosphate Hydrate, ensures the highest level of accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[4]
Metabolic Pathway Context: The Hexosamine Biosynthetic Pathway
The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. Understanding the flow of metabolites through this pathway is crucial for interpreting quantitative data.
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Experimental Design and Rationale
The accurate quantification of intracellular metabolites like GlcN-6-P is challenging due to their low abundance, rapid turnover, and the complexity of the cellular matrix. This protocol is designed to address these challenges through a systematic workflow.
Caption: Overall experimental workflow.
Part 1: Intracellular Metabolite Extraction Protocol
This section provides a step-by-step methodology for the extraction of GlcN-6-P from adherent cell cultures. The core principle is the rapid inactivation of enzymatic activity (quenching) followed by efficient extraction of polar metabolites.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Liquid Nitrogen
-
Extraction Solvent: 80% Methanol / 20% Water (v/v), pre-chilled to -80°C
-
This compound (Internal Standard - IS) Stock Solution (e.g., 1 mg/mL in water)
-
Cell scrapers, pre-chilled
-
Microcentrifuge tubes, pre-chilled
Protocol:
-
Cell Culture: Grow adherent cells in appropriate culture vessels (e.g., 6-well or 10-well plates) to the desired confluency. A minimum of 1-10 million cells is typically required for robust analysis.[5]
-
Quenching - The Critical Step: To obtain a true "snapshot" of the intracellular metabolome, enzymatic activity must be halted instantaneously.[6]
-
Aspirate the culture medium completely.
-
Immediately wash the cells twice with 1 mL of ice-cold PBS to remove extracellular contaminants. Perform this step quickly to minimize metabolic changes.
-
After the final wash, aspirate all residual PBS and immediately place the culture plate on a level surface in liquid nitrogen for 10-15 seconds to flash-freeze the cells and quench metabolism.[7]
-
-
Metabolite Extraction:
-
Prepare the extraction solvent containing the internal standard. For a 10 cm dish, a typical volume is 1 mL. Spike the pre-chilled 80% methanol with the this compound internal standard to a final concentration of 1 µM.
-
Remove the plate from the liquid nitrogen and immediately add 1 mL of the cold extraction solvent with the internal standard to the frozen cell monolayer.
-
Using a pre-chilled cell scraper, scrape the cells into the extraction solvent.[8]
-
Transfer the cell lysate/extract into a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the tube vigorously for 30 seconds.
-
Incubate the tubes at -20°C for at least 1 hour to facilitate protein precipitation.
-
Centrifuge the tubes at >14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube without disturbing the pellet.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80% acetonitrile in water with 25 mM ammonium formate).
-
Vortex and centrifuge one final time to remove any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Part 2: LC-MS/MS Quantification Protocol
Due to the high polarity of GlcN-6-P, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique, as it provides better retention and separation from other polar metabolites compared to traditional reversed-phase chromatography.[4][9]
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
LC Parameters (HILIC):
| Parameter | Recommended Setting |
| Column | Shodex HILICpak VT-50 2D (2.0 mm x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 25 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 20% A / 80% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 5 µL |
Rationale: The use of a polymer-based HILIC column with a volatile salt buffer like ammonium formate is ideal for separating highly polar, anionic species like sugar phosphates and is directly compatible with mass spectrometry.[4]
MS/MS Parameters (Negative Ion Mode):
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The precursor ion for GlcN-6-P is its [M-H]⁻ ion at m/z 258.1. Fragmentation of this ion typically yields a prominent product ion from the phosphate group at m/z 97.0 (PO3⁻).[10]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| D-Glucosamine-6-Phosphate | 258.1 | 97.0 | 50 | -25 |
| D-Glucosamine-13C6 6-Phosphate (IS) | 264.1 | 97.0 | 50 | -25 |
Rationale: The precursor ion for the internal standard is shifted by +6 Da due to the six 13C atoms. The fragmentation is expected to be identical, resulting in the same product ion. Collision energy should be optimized for your specific instrument to maximize the signal of the product ion.
Data Analysis and Quality Control
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of D-Glucosamine-6-Phosphate into a representative matrix (e.g., lysate from control cells) that also contains a constant concentration of the D-Glucosamine-13C6 6-Phosphate internal standard.
-
Quantification: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to generate a calibration curve.
-
Sample Analysis: Determine the concentration of D-Glucosamine-6-Phosphate in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
-
Normalization: The final concentration should be normalized to the amount of starting material, typically by cell number or total protein content of the cell pellet.
Expected Performance:
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 - 20 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
Note: These values are illustrative and should be established during formal method validation according to regulatory guidelines such as those from the ICH.[5]
Conclusion
This application note provides a comprehensive and robust framework for the quantification of the key Hexosamine Biosynthetic Pathway metabolite, D-Glucosamine-6-Phosphate, in cellular extracts. By employing a rapid and effective quenching and extraction procedure, optimized HILIC-MS/MS analysis, and the use of a stable isotope-labeled internal standard, researchers can achieve accurate and reproducible results. This methodology is a valuable tool for scientists in academic research and the pharmaceutical industry investigating the role of the HBP in health and disease.
References
- Dettmer, K., Nürnberger, N., Kaspar, H., Gruber, M. A., Almstetter, M. F., & Oefner, P. J. (2011). Metabolite extraction from adherent cells for metabolomics. Analytical and bioanalytical chemistry, 400(7), 1971–1981.
- Dietmair, S., Timmins, N. E., Gray, P. P., Nielsen, L. K., & Krömer, J. O. (2010). A validated method for the absolute quantification of 50 intracellular metabolites in Chinese hamster ovary cells using reversed phase-liquid chromatography-tandem mass spectrometry. Analytical biochemistry, 404(2), 151–160.
- Milewski, S. (2002). Glucosamine-6-phosphate synthase--the multi-facets enzyme. Biochimica et biophysica acta, 1597(2), 173–192.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Jain, M., Nilsson, R., Sharma, S., Madhusudhan, N., Kitami, T., Souza, A. L., ... & Mootha, V. K. (2012).
- Kapoore, R. V., Vaidyanathan, S., & P, S. (2017). Sample preparation for metabolomics.
- Lorenz, M. A., Burant, C. F., & Kennedy, R. T. (2011). Reducing sample preparation time for cellular metabolomics. Analytical chemistry, 83(9), 3406–3414.
- Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Metabolomics, 7(3), 373-383.
- Slawson, C., & Hart, G. W. (2011). O-GlcNAc signalling: implications for cancer cell biology.
- Song, M., Hang, T., Zhang, Z., & Wen, A. (2011). Precolumn derivatization LC-MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. Journal of pharmaceutical and biomedical analysis, 56(3), 598–604.
- Wellen, K. E., Lu, C., Mancuso, A., Lemons, J. M., Ryczko, M., Dennis, J. W., & Thompson, C. B. (2010). The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism. Genes & development, 24(24), 2784–2799.
-
Shodex. (n.d.). Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Retrieved from [Link]
-
PubChem. (n.d.). Glucosamine 6-Phosphate. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS analysis of hexose phosphates. Fragmentation pattern for glucose-1-phosphate (a) and glucose-6-phosphate (b) obtained by MS/MS analysis in negative ion mode from a mixture of the two compounds. Retrieved from [Link]
-
Mass Spectrometry Research Facility, University of Massachusetts. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
- Mishra, N. R., Sharma, A. D., Gargvanshi, S., & Gutheil, W. G. (2023). Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium. Talanta Open, 8, 100241.
- Mettler, T., Mühlhaus, T., Hemmerle, L., & Hümbelin, M. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Metabolites, 5(3), 449-468.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution LC-MS/MS Analysis of Glucosamine Phosphates via Hydrophobic Tagging
Executive Summary & Challenge Definition
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic node integrating glucose, amino acid, fatty acid, and nucleotide metabolism. Its core intermediates, Glucosamine-6-Phosphate (GlcN6P) and Glucosamine-1-Phosphate (GlcN1P) , are structurally isomeric, highly polar, and zwitterionic.
The Analytical Challenge:
-
Retention Failure: These analytes elute in the void volume of standard C18 Reverse-Phase (RP) columns due to extreme hydrophilicity.
-
Isomeric Overlap: GlcN6P and GlcN1P share identical molecular weights (
) and similar fragmentation patterns, making mass-resolution impossible and chromatographic resolution essential. -
Ionization Suppression: In biological matrices, early elution correlates with high ion suppression from salts and unretained polar interferences.
The Solution: This guide details a Hydrophobic Tagging protocol using Octanoic Anhydride . This reagent selectively acylates the primary amine, attaching a C8-alkyl chain. This transformation converts the hydrophilic analytes into amphiphilic surfactants, enabling robust retention and baseline separation of isomers on standard C18 columns.
Hexosamine Biosynthetic Pathway (HBP) Context[1]
Understanding the biological context is requisite for proper sample extraction. GlcN6P is the product of the rate-limiting enzyme GFAT (Glutamine:fructose-6-phosphate amidotransferase).
Figure 1: The Hexosamine Biosynthetic Pathway. Red nodes indicate the isomeric targets requiring separation.
Chemical Strategy: Octanoic Anhydride Derivatization[2][3]
While Fmoc-Cl and Benzoyl Chloride are common, Octanoic Anhydride is superior for sugar phosphates because it provides a "tunable" hydrophobicity that separates the 1-P and 6-P isomers based on the steric accessibility of the amine relative to the phosphate group.
Reaction Mechanism
The reaction utilizes a base-catalyzed nucleophilic attack by the primary amine of the glucosamine moiety onto the carbonyl of the anhydride.
-
Reagent: Octanoic Anhydride (
chain). -
Catalyst: Triethylamine (TEA).[1]
-
Target: Primary Amine (
) at C2 position. -
Product: N-octanoyl-glucosamine-phosphate (Amphiphilic).
Why it works: The phosphate group remains ionized (hydrophilic head), while the octanoyl group acts as a hydrophobic tail. The molecule behaves like a surfactant, interacting strongly with the C18 stationary phase.
Experimental Protocol
Materials Required[2][4][5][6][7][8][9]
-
LC-MS Grade Solvents: Water, Acetonitrile (ACN), Methanol.
-
Reagents: Octanoic Anhydride (Sigma-Aldrich), Triethylamine (TEA), Acetic Acid.
-
Internal Standard (IS):
-Glucosamine-6-P (if available) or N-acetyl-glucosamine-6-P (structurally similar surrogate).
Step-by-Step Workflow
Figure 2: Sample preparation and derivatization workflow.
Detailed Procedure
-
Metabolite Extraction:
-
Lyse cells/tissue in 80% cold Methanol / 20% Water (
). -
Vortex vigorously and centrifuge at
for 10 mins at . -
Transfer supernatant to a glass vial (plastic may leach plasticizers that interfere with lipid-like derivatives).
-
-
Derivatization Reaction:
-
Aliquot: Take
of extract. -
Reagent Addition: Add
of 20 mM Octanoic Anhydride (dissolved in Acetone). -
Base Addition: Add
of 0.5 M Triethylamine (TEA) in water. -
Incubation: Vortex and incubate at 35°C for 2 hours . Note: This slow reaction ensures complete conversion without degrading the labile phosphate.
-
-
Quenching & Dilution:
-
Add
of 0.5 M HCl or 10% Formic Acid to neutralize the pH and stop the reaction. -
Dilute to
with 10% Acetonitrile / 0.1% Formic Acid . -
Self-Validating Step: The final pH should be acidic (
) to ensure the phosphate is protonated/compatible with the mobile phase and to prevent column damage.
-
LC-MS/MS Conditions
Chromatography (LC)[1][4][5][7][9][10][11]
-
Column: Agilent Zorbax Eclipse Plus C18 (
) or Waters ACQUITY UPLC HSS T3. -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate:
. -
Temperature:
.
Gradient Profile:
| Time (min) | % B (Organic) | Event |
|---|---|---|
| 0.0 - 2.0 | 5% | Loading/Desalting |
| 2.0 - 12.0 | 5%
Mass Spectrometry (MS)[2][3][7][9]
-
Ionization: Electrospray Ionization (ESI), Negative Mode .
-
Why Negative? Despite the amine derivatization, the phosphate group (
) ionizes most efficiently in negative mode, providing cleaner spectra than positive mode.
-
-
MRM Transitions:
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Notes |
| N-Octanoyl-GlcN-6-P | 384.1 | 79.0 | 35 | Phosphate group ( |
| N-Octanoyl-GlcN-6-P (Qual) | 384.1 | 97.0 | 30 | |
| N-Octanoyl-GlcN-1-P | 384.1 | 79.0 | 35 | Separation by RT is required |
| Internal Standard | 390.1 | 79.0 | 35 | Assuming |
Data Interpretation & Quality Control
Separation Logic
Using this protocol, the elution order on a C18 column is typically:
-
GlcN-1-P derivative: Elutes earlier (approx. 6-7 min). The phosphate at C1 position creates a different steric environment, slightly reducing the effective hydrophobicity of the octanoyl chain compared to the 6-P isomer.
-
GlcN-6-P derivative: Elutes later (approx. 7-8 min).
Self-Validating Checks (QA/QC)
-
Derivatization Efficiency: Monitor the presence of underivatized GlcN-6-P (m/z 258) in a test run. It should be
. If high, check TEA freshness. -
Isomer Resolution: Inject a mixed standard of GlcN-1-P and GlcN-6-P. Baseline resolution (
) must be achieved. If peaks merge, flatten the gradient slope between 30-60% B. -
Linearity: The method should be linear from
to .
Alternative: Benzoyl Chloride (BzCl) Method
For laboratories already performing neurochemical profiling.
If Octanoic Anhydride is unavailable, Benzoyl Chloride is a robust alternative.
-
Protocol: Mix sample with Sodium Carbonate (
) and 2% BzCl in ACN. -
Pros: Very fast (reaction < 5 mins). Reagents are cheap.
-
Cons: The benzoyl group is less hydrophobic than octanoyl, leading to earlier elution. Separation of 1-P and 6-P isomers is more difficult and may require a specialized column (e.g., PFP - Pentafluorophenyl).
References
-
Mishra, N. R., et al. (2021). Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium. Journal of Pharmaceutical and Biomedical Analysis.[2]
-
Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A.
-
Malec, P. A., et al. (2020). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. University of Michigan Library.
-
Agilent Technologies. (2019). Metabolomics of the Hexosamine Biosynthetic Pathway.[3] Application Note.
Sources
Application Note: High-Throughput Quantitation of Glucosamine-6-Phosphate Synthase (GlmS) Activity via MALDI-TOF MS
This Application Note is structured to guide researchers through the technical challenges of monitoring Glucosamine-6-phosphate synthase (GlmS) activity. Unlike standard kinase assays, GlmS presents a unique "Isobaric Mass Dilemma" that requires a specific, chemically smart workflow.
Executive Summary
Glucosamine-6-phosphate synthase (GlmS) is the rate-limiting enzyme in the hexosamine biosynthetic pathway, converting Fructose-6-phosphate (Fru6P) and Glutamine (Gln) into Glucosamine-6-phosphate (GlcN6P) and Glutamate (Glu) .[1] It is a critical target for antifungal, antibacterial, and diabetes drug discovery.
Traditional colorimetric assays (e.g., Morgan-Elson) suffer from low sensitivity and high susceptibility to interference from cellular components. While Mass Spectrometry offers a label-free alternative, GlmS presents a critical analytical challenge: the substrate (Fru6P, MW ~260.1) and the product (GlcN6P, MW ~259.1) differ by only 1 Dalton , making them indistinguishable on standard linear MALDI-TOF instruments.
This protocol details the "Acetylation-Shift" method , a robust workflow that chemically derivatizes the product in situ, creating a mass shift (+42 Da) that allows for clear, quantitative resolution in high-throughput screening (HTS) environments.
Technical Principle: The Acetylation-Shift Strategy
The Isobaric Challenge
In standard MALDI-TOF MS, resolving a 1 Da difference between a sugar phosphate ketone (Fru6P) and a sugar phosphate amine (GlcN6P) is unreliable due to isotopic envelope overlap.
The Chemical Solution
GlcN6P contains a primary amine group, whereas Fru6P does not. By introducing an acetylation step immediately after quenching the enzymatic reaction, we selectively convert GlcN6P into N-acetyl-glucosamine-6-phosphate (GlcNAc6P) .
-
Mass Shift: The acetyl group adds 42.01 Da .
-
Result: The product peak shifts from ~259 m/z to ~301 m/z, completely resolving it from the substrate (Fru6P, ~260 m/z).
Pathway & Workflow Visualization
Figure 1: The "Acetylation-Shift" workflow. The critical step is the selective derivatization of the amine on GlcN6P, resolving the isobaric conflict with Fru6P.
Materials & Reagents
| Component | Specification | Purpose |
| Enzyme | Recombinant GlmS (E. coli or Candida spp.) | Target enzyme. |
| Substrate A | Fructose-6-phosphate (Fru6P) | Sugar donor.[1] |
| Substrate B | L-Glutamine | Amine donor. |
| Derivatizing Agent | Acetic Anhydride ( | Acetylates the amine group. |
| Base | Triethylamine (TEA) or sat. | Catalyzes acetylation/maintains pH. |
| Internal Standard | Normalization (Optional but recommended). | |
| MALDI Matrix | 9-Aminoacridine (9-AA) | Critical: Best for negative mode detection of phosphorylated metabolites. |
| Solvent | 50% Methanol / Water | Matrix solvent. |
Detailed Experimental Protocol
Phase 1: Enzymatic Reaction (96-well or 384-well plate)
-
Buffer Prep: Prepare reaction buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM EDTA).
-
Substrate Mix: Prepare a 2X mix of Fru6P (20 mM) and Gln (20 mM).
-
Initiation: Add 10 µL of Enzyme solution (100 nM final) to 10 µL of Substrate Mix.
-
Incubation: Incubate at 37°C for 20–60 minutes (linear phase).
Phase 2: In-Situ Derivatization (The Critical Step)
Rationale: This step simultaneously quenches the enzyme and tags the product.
-
Quench/Derivatize: Add 20 µL of Derivatization Mix directly to the reaction well.
-
Derivatization Mix: 10% (v/v) Acetic Anhydride in Methanol saturated with
(or 100 mM TEA).
-
-
Reaction: Seal plate and shake at Room Temperature for 15 minutes.
-
Note: The high pH and organic solvent denature GlmS (stopping the reaction) while
acetylates the GlcN6P amine.
-
Phase 3: MALDI Spotting & Acquisition
-
Matrix Preparation: Dissolve 9-Aminoacridine (9-AA) at 10 mg/mL in 50:50 Methanol:Water.
-
Why 9-AA? Unlike DHB, 9-AA operates in Negative Ion Mode , which is vastly superior for detecting phosphorylated sugars (
) and eliminates background noise in the low mass range (<500 Da).
-
-
Spotting: Mix 1 µL of Derivatized Sample with 1 µL of Matrix solution. Spot onto a stainless steel MALDI target plate. Air dry.
-
Instrument Settings (TOF):
-
Mode: Linear or Reflector Negative .
-
Mass Range: 100 – 600 Da.
-
Laser Power: 40–60% (optimize for 9-AA, which absorbs UV efficiently).
-
Shots: Accumulate 1000–2000 shots per spot to average out crystal heterogeneity.
-
Data Analysis & Interpretation
Expected Mass Spectrum (Negative Mode)
| Analyte | Formula | Theoretical Mass (Da) | Detected Ion |
| Fructose-6-P (Substrate) | 260.14 | 259.1 | |
| Glucosamine-6-P (Intermediate) | 259.15 | Not observed (Consumed) | |
| N-Acetyl-GlcN6P (Product) | 301.18 | 300.2 | |
| Internal Standard | ~303.18 | 302.2 |
Calculation of Activity
Calculate the conversion ratio (
Where
Data Logic Diagram
Figure 2: Data processing logic. Ratiometric analysis cancels out shot-to-shot variability inherent in MALDI.
Troubleshooting & Optimization
-
Low Signal Intensity:
-
Cause: High salt concentration from the reaction buffer.
-
Fix: Perform an on-target wash. After the sample/matrix spot dries, place 1 µL of cold 1 mM ammonium phosphate on the spot for 3 seconds and blow it off. This removes surface salts (Signal suppression).
-
-
Incomplete Derivatization:
-
Matrix Interference:
References
-
Touboul, D., et al. (2014). "Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry."[1] Analytical Biochemistry.
- Core Reference: Establishes the acetyl
-
Li, Y., et al. (2007). "An enzyme-coupled assay for amidotransferase activity of glucosamine-6-phosphate synthase."[4] Analytical Biochemistry.
- Context: Describes the enzymatic mechanism and altern
-
Greis, K. D., et al. (2006). "MALDI-TOF MS as a label-free approach to rapid inhibitor screening." Journal of the American Society for Mass Spectrometry.
- Methodology: Validates the use of MALDI for high-throughput enzym
-
Pan, C., et al. (2005). "9-Aminoacridine as a matrix for negative mode matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of complex oligosaccharides." Rapid Communications in Mass Spectrometry.
- Technical: Validates 9-AA as the superior matrix for anionic carbohydrates/phosph
Sources
- 1. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Transformative Role of Mass Spectrometry in Diagnosing and Monitoring Monoclonal Gammopathies and Plasma Cell Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing MALDI-TOF as Versatile Drug Discovery Readout to Dissect the PTP1B Enzymatic Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: D-Glucosamine-13C6 6-Phosphate Hydrate Signal Intensity Optimization
Welcome to the technical support center for D-Glucosamine-13C6 6-Phosphate Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the signal intensity of this isotopically labeled metabolic intermediate in various analytical platforms. As a cornerstone of metabolic flux analysis and drug discovery, achieving robust and reproducible signals from this compound is paramount. This center will provide in-depth, field-proven insights to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a weak signal for this compound in our NMR analysis. What are the primary factors that could be contributing to this?
A1: Low signal intensity in NMR for a ¹³C-labeled compound like this compound can stem from several factors. Firstly, despite being ¹³C enriched, the inherent sensitivity of the ¹³C nucleus is significantly lower than that of ¹H.[1] Secondly, sample concentration is critical; for ¹³C NMR, a higher concentration (50-100 mg of material) is often required compared to ¹H NMR.[2] Thirdly, suboptimal NMR acquisition parameters, such as an inadequate number of scans, incorrect pulse widths, or insufficient relaxation delays, can lead to signal saturation and reduced intensity.[3] Lastly, the chemical environment, including the choice of deuterated solvent, pH, and the presence of paramagnetic impurities, can adversely affect signal quality.[4][5]
Q2: In our LC-MS/MS experiments, the signal for this compound is lower than expected. What are the likely causes?
A2: Several factors can lead to poor signal intensity in LC-MS/MS analysis of phosphorylated sugars. These compounds are highly polar, which can result in poor retention on traditional reversed-phase columns.[6] Inefficient ionization in the mass spectrometer source is another common issue.[7] The phosphate group can interact with metal components in the LC system, leading to peak tailing and signal loss.[8] Additionally, matrix effects from co-eluting compounds in complex biological samples can suppress the ionization of the target analyte.[9][10]
Q3: Can the stability of this compound affect its signal intensity?
A3: Yes, stability is a crucial factor. D-Glucosamine-6-phosphate is known to be less stable than its sodium salt form. Degradation of the compound, which can be influenced by factors such as pH, temperature, and enzymatic activity in biological samples, will lead to a lower concentration of the intact analyte and consequently, a weaker signal.[4] Proper storage at -20°C is recommended to ensure its stability over time.[11][12]
Q4: Is chemical derivatization necessary to improve the signal of this compound in LC-MS?
A4: While not always mandatory, chemical derivatization can significantly enhance the signal intensity and chromatographic separation of sugar phosphates.[13] Derivatization can improve the compound's retention on reversed-phase columns and increase its ionization efficiency in the mass spectrometer. For example, reductive amination has been successfully used for the sensitive analysis of sugar phosphates in tissues.[14]
Troubleshooting Guides
Guide 1: Enhancing Signal Intensity in NMR Spectroscopy
Low signal-to-noise is a common challenge in ¹³C NMR. This guide provides a systematic approach to optimizing your NMR experiment for this compound.
Workflow for NMR Signal Enhancement
Caption: A workflow for troubleshooting low NMR signal intensity.
Step-by-Step Protocol:
-
Sample Preparation:
-
Concentration: For ¹³C NMR, aim for a sample concentration of 50-100 mg/mL in 0.6-0.7 mL of deuterated solvent.[2]
-
Solvent and pH: D-Glucosamine-6-phosphate is soluble in aqueous solutions.[11] Use D₂O as the solvent. The chemical shifts of phosphorylated metabolites are pH-dependent, so it is crucial to use a buffer to maintain a stable pH.[4][5]
-
Purity: Ensure the sample is free from particulate matter and paramagnetic ions, as these can cause line broadening and reduce signal intensity.[2]
-
-
NMR Acquisition Parameters:
-
Number of Scans (NS): Increasing the number of scans is a direct way to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.
-
Relaxation Delay (D1): A common pitfall is using a relaxation delay that is too short, which can lead to saturation of the ¹³C signal. The delay should be at least 1.5 times the longest T1 relaxation time of the carbon atoms in the molecule.[3]
-
Pulse Angle: Using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse can help to reduce saturation and allow for a shorter relaxation delay, thus improving sensitivity over a given experiment time.[3]
-
Proton Decoupling: Employ proton decoupling to collapse the ¹³C-¹H couplings into single sharp peaks and to benefit from the Nuclear Overhauser Effect (NOE), which can significantly enhance the signal intensity of carbons with attached protons.[1]
-
-
Data Processing:
-
Apodization: Applying a window function, such as exponential multiplication with a line broadening factor, can improve the S/N in the processed spectrum, albeit at the cost of some resolution.[3]
-
Zero Filling: This technique can be used to improve the digital resolution of the spectrum, making it easier to identify and integrate weak signals.
-
Quantitative Data Summary for NMR Optimization:
| Parameter | Recommendation | Rationale |
| Sample Concentration | 50-100 mg/mL | To ensure a sufficient number of ¹³C nuclei for detection.[2] |
| Relaxation Delay (D1) | ≥ 1.5 x Longest T₁ | To prevent signal saturation and ensure accurate quantification.[3] |
| Pulse Angle | 30° - 45° | To reduce saturation and allow for shorter experiment times.[3] |
| Number of Scans (NS) | As needed | S/N increases with √NS. |
Guide 2: Boosting Signal Intensity in LC-MS/MS
This guide outlines strategies to overcome the challenges of analyzing the highly polar this compound by LC-MS/MS.
Workflow for LC-MS/MS Signal Enhancement
Caption: A workflow for troubleshooting low LC-MS/MS signal intensity.
Step-by-Step Protocol:
-
Liquid Chromatography Optimization:
-
Column Selection: Due to the high polarity of sugar phosphates, reversed-phase chromatography is often challenging.[6] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography columns for better retention and separation.
-
Mobile Phase: Optimize the mobile phase composition. For HILIC, a high organic content is typically used. The pH of the mobile phase can also influence the retention and peak shape. The use of additives like ammonium acetate can improve chromatographic performance.[6]
-
-
Mass Spectrometry Optimization:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phosphorylated compounds as the phosphate group readily carries a negative charge.[6]
-
Source Parameters: Thoroughly optimize the ESI source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage, to ensure efficient desolvation and ionization.[10]
-
-
Sample Preparation:
-
Extraction: Use a robust extraction protocol to efficiently recover the analyte from the sample matrix and minimize interferences.
-
Derivatization: If signal intensity remains low, consider chemical derivatization. For example, reductive amination with a reagent like 3-Amino-9-ethylcarbazole (AEC) can improve chromatographic retention and ionization efficiency.[14]
-
Quantitative Data Summary for LC-MS/MS Optimization:
| Parameter | Recommendation | Rationale |
| LC Column | HILIC or Mixed-Mode | To improve retention of the highly polar analyte.[6] |
| Ionization Mode | ESI Negative | The phosphate group is readily deprotonated.[6] |
| Derivatization | Consider if needed | To enhance chromatographic retention and ionization.[13][14] |
By systematically addressing these potential issues, researchers can significantly improve the signal intensity and obtain high-quality, reproducible data for this compound.
References
-
Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry. [Link]
-
Targeted analysis of sugar phosphates from glycolysis pathway by phosphate methylation with liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]
-
Targeted tissue analysis of sugars and sugar phosphates by LC-MS following reductive amination. Hilaris Publisher. [Link]
-
Phosphorylated Sugars Analyzed by LCMS. MicroSolv. [Link]
-
Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]
-
Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. [Link]
-
D Glucosamine 6 phosphate. mzCloud. [Link]
-
Phosphorus NMR and its application to metabolomics. PMC. [Link]
-
Glucosamine 6-Phosphate. PubChem. [Link]
-
Phosphorus NMR and Its Application to Metabolomics. University of Nebraska–Lincoln. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. PMC. [Link]
-
Phosphonate and Thiasugar Analogues of Glucosamine-6-phosphate: Activation of the glmS Riboswitch and Antibiotic Activity. ACS Chemical Biology. [Link]
-
Chemical Shift Variations in Common Metabolites. PMC. [Link]
-
A new method for the determination of specific 13C enrichment in phosphorylated [1-13C]glucose metabolites. 13C-coupled, 1H-decoupled 31P-NMR spectroscopy of tissue perchloric acid extracts. PubMed. [Link]
-
How to prepare sample for NMR ? ResearchGate. [Link]
-
13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. PMC. [Link]
-
Engineering Glucosamine-6-Phosphate Synthase to Achieve Efficient One-Step Biosynthesis of Glucosamine. ACS Chemical Biology. [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
A simple and reliable method for quantification of glucosamine in nutritional supplements. Semantic Scholar. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
-
Signal Intensities Derived from Different NMR Probes and Parameters Contribute to Variations in Quantification of Metabolites. NIH. [Link]
-
Direct determination of phosphate sugars in biological material by (1)H high-resolution magic-angle-spinning NMR spectroscopy. PubMed. [Link]
-
13 Carbon NMR. University of Calgary. [Link]
-
1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2 ). ResearchGate. [Link]
-
Improved NMR Detection of Phospho-Metabolites in a Complex Mixture. SciSpace. [Link]
-
Improved NMR Detection of Phospho-Metabolites in a Complex Mixture. ResearchGate. [Link]
- Method for measuring glucosamine-6-phosphate.
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]
-
Non-consistent precursor ions in LC-MS/MS and reduced intensity after derivatization using TMS-DAM (peptide mass spec)?. Reddit. [Link]
-
Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. PMC. [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]
-
Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments. [Link]
-
Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal. [Link]
-
13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]
Sources
- 1. 13Carbon NMR [chem.ch.huji.ac.il]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. Phosphorus NMR and its application to metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Shift Variations in Common Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylated Sugars Analyzed by LCMS - AppNote [mtc-usa.com]
- 7. zefsci.com [zefsci.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. caymanchem.com [caymanchem.com]
- 12. moleculardepot.com [moleculardepot.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Metabolic Labeling with D-Glucosamine-13C6
Status: Operational Lead Scientist: Senior Application Specialist, Metabolic Flux Unit Topic: Troubleshooting Common Pitfalls in Hexosamine Biosynthetic Pathway (HBP) Tracing
Overview: The Reagent & The Application
D-Glucosamine-13C6 (GlcN-13C6) is a specialized stable isotope tracer designed to bypass the rate-limiting enzyme of the Hexosamine Biosynthetic Pathway (HBP), Glutamine:fructose-6-phosphate amidotransferase (GFAT) .[1] By entering the pathway downstream as Glucosamine-6-Phosphate, it allows for the direct interrogation of UDP-GlcNAc pool synthesis and turnover, independent of glucose/glutamine entry regulation.
However, this "bypass" mechanism introduces unique physiological and analytical risks that differ significantly from standard [U-13C]Glucose labeling. This guide addresses the three most critical failure modes: ATP Depletion Toxicity , Metabolic Scrambling (Reverse Flux) , and Isobaric Interference .
Module 1: Cell Viability & The "Phosphorylation Trap"
Q: Why do my cells show growth arrest or apoptosis shortly after adding D-Glucosamine-13C6?
Diagnosis: You are likely triggering the "Hexokinase Trap," leading to acute ATP depletion.
The Mechanism: Glucosamine enters the cell via glucose transporters (GLUTs) and is phosphorylated by Hexokinase (HK) to form Glucosamine-6-Phosphate (GlcN-6-P). Hexokinase has a high affinity for glucosamine. Unlike glucose metabolism, where feedback loops regulate uptake, high concentrations of Glucosamine can sequester cellular phosphate and deplete ATP rapidly. This mimics the effects of 2-Deoxyglucose toxicity.
Corrective Protocol: The "Safe-Zone" Titration Do not use standard media concentrations (e.g., 10 mM) for Glucosamine.
-
Maintain Glucose: Never perform GlcN labeling in glucose-free media. Glucose is required to maintain basal glycolysis and ATP production.
-
Perform a Viability Dose-Response:
-
Step 1: Seed cells in a 96-well plate.
-
Step 2: Treat with D-Glucosamine-13C6 at: 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM.
-
Step 3: Incubate for your intended labeling duration (e.g., 6h, 12h, 24h).
-
Step 4: Measure ATP levels (e.g., CellTiter-Glo) or viability.
-
Target: Select the highest concentration that maintains >90% ATP levels compared to control.
-
-
Typical Working Range: 0.5 mM – 2 mM (Cell-line dependent).
Data Visualization: The ATP Trap Pathway
Figure 1: Mechanism of Glucosamine-induced ATP depletion. High flux through Hexokinase drains the ATP pool if GlcN concentrations are excessive.
Module 2: Pathway Specificity & Isotopic Scrambling
Q: I am seeing 13C labeling in Lactate and TCA cycle intermediates. I thought Glucosamine only labeled the HBP?
Diagnosis: You are observing Reverse Flux mediated by Glucosamine-6-phosphate deaminase (GNPDA1/2) .
The Mechanism: The HBP is not a one-way street. The enzyme GNPDA catalyzes the reversible conversion of GlcN-6-P to Fructose-6-Phosphate (Fru-6-P).[2][3][4] If intracellular GlcN-6-P levels rise (due to exogenous labeling), the reaction equilibrium shifts toward Fru-6-P. This 13C-labeled Fru-6-P then re-enters Glycolysis, labeling Pyruvate and Lactate.
Troubleshooting Steps:
-
Check the Scramble: In your LC-MS data, look for M+6 labeling in Fructose-1,6-Bisphosphate (F1,6BP) and Lactate .
-
Quantify the Leak:
-
If Lactate M+3 is < 5%, the HBP specificity is acceptable.
-
If Lactate M+3 is > 5%, your "HBP Flux" calculation is contaminated by glycolytic recycling.
-
-
Solution: Shorten labeling time (pulse-labeling) to capture the initial rate of UDP-GlcNAc synthesis before the reverse flux equilibrates.
Table 1: Expected vs. Scrambled Mass Shifts
| Metabolite | Expected Label (Pure HBP) | Scrambled Label (Reverse Flux) | Interpretation |
| GlcN-6-P | M+6 | M+6 | Precursor pool |
| UDP-GlcNAc | M+6 (Glucosamine moiety) | M+6 | Primary Endpoint |
| Fructose-6-P | M+0 | M+6 | WARNING: Reverse flux active |
| Lactate | M+0 | M+3 | WARNING: Label entered glycolysis |
Data Visualization: The Leak Pathway
Figure 2: The GNPDA "Leak." High intracellular GlcN-6-P drives the reversible reaction backward, sending 13C carbon into glycolysis.
Module 3: Analytical Detection (LC-MS/MS)
Q: I see a double peak for UDP-GlcNAc, or my quantification seems variable. What is happening?
Diagnosis: You are failing to separate UDP-GlcNAc from its epimer UDP-GalNAc (UDP-N-acetylgalactosamine).
The Mechanism: UDP-GlcNAc and UDP-GalNAc are isobaric (same mass) and structurally almost identical, differing only by the orientation of the hydroxyl group at the C4 position. Standard C18 Reverse Phase chromatography often fails to separate them, leading to co-elution and inaccurate quantification.
Corrective Protocol: HILIC Separation You must use Hydrophilic Interaction Liquid Chromatography (HILIC) with alkaline mobile phases to achieve baseline separation.
Recommended LC Conditions:
-
Column: Amide-based HILIC column (e.g., Waters BEH Amide or Shodex HILICpak VG-50).
-
Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Hydroxide in Water (pH ~9.0).
-
Mobile Phase B: Acetonitrile.
-
Why Alkaline? High pH improves the peak shape and separation of phosphate-containing sugar nucleotides.
Table 2: LC-MS Identification Checklist
| Parameter | UDP-GlcNAc | UDP-GalNAc | Note |
| Precursor Ion (m/z) | 606.07 (M-H)- | 606.07 (M-H)- | Identical (Isobaric) |
| Fragment Ion | 385.1 (UMP-GlcNAc) | 385.1 (UMP-GalNAc) | Identical |
| Elution Order (Amide) | Elutes 1st | Elutes 2nd | Critical for ID |
| Abundance Ratio | Typically High (3:1 to 5:1) | Typically Low | Cell-type dependent |
References & Further Reading
-
Little, P. J., et al. (2008).[5] Glucosamine inhibits the synthesis of glycosaminoglycan chains on vascular smooth muscle cell proteoglycans by depletion of ATP.[5][6] Archives of Physiology and Biochemistry.
-
Olson, K. A., et al. (2020). First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart.[7] Journal of Biological Chemistry.
-
Nakajima, K., et al. (2024). Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry.[8][9] Analytical Methods.
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.
-
Zhang, J., et al. (2003).[10] Cloning and functional characterization of GNPI2, a novel human homolog of glucosamine-6-phosphate isomerase/oscillin.[10] Journal of Cellular Biochemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. GNPDA2 glucosamine-6-phosphate deaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Glucosamine inhibits the synthesis of glycosaminoglycan chains on vascular smooth muscle cell proteoglycans by depletion of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Reactome | GNPDA1,2 hexamers deaminate GlcN6P to Fru(6)P [reactome.org]
Technical Support Center: Reducing Background Noise in 13C Mass Spectrometry Data
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 13C mass spectrometry and seek to achieve the highest data quality. In the world of isotope analysis, a clean spectrum is paramount. Background noise not only obscures low-abundance signals but can also interfere with accurate quantification and structural elucidation.
This document is structured as a dynamic troubleshooting guide and FAQ. It moves beyond simple checklists to explain the causality behind the noise and the scientific rationale for each remediation step. Our goal is to empower you to diagnose and resolve issues methodically, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of noise in 13C mass spectrometry, and how do they differ?
A1: In mass spectrometry, noise is broadly categorized into two types: chemical noise and electronic noise.[1][2]
-
Chemical Noise: This consists of real ions that are not of interest to your analysis. It arises from solvent impurities, plasticizers leaching from tubes and well plates, detergents, mobile phase additives, and general lab contaminants.[3][4] This noise is often characterized by specific, persistent m/z peaks that appear across blanks, standards, and samples.
-
Electronic Noise: This is random signal generated by the instrument's detector and electronic systems.[5] It is typically observed as a random fluctuation of the baseline and is not associated with specific m/z values. Modern instruments have significantly reduced electronic noise, but it can still be a factor, especially if there are grounding or power supply issues.[6]
Q2: Why is my 13C analysis particularly sensitive to background noise?
A2: The challenge with 13C analysis stems from its low natural abundance, which is only about 1.1%.[7][] This results in an inherently weak signal compared to, for example, 1H analysis. To achieve an adequate signal-to-noise ratio (S/N), longer acquisition times or a higher number of averaged scans are often necessary.[7][9] This extended acquisition window provides more opportunity for persistent, low-level chemical contaminants to be detected and to accumulate in the spectrum, making a clean system absolutely critical for high-quality data.
Q3: How can I quickly differentiate between chemical and electronic noise?
A3: A simple and effective diagnostic test is to turn off the ion source voltage and stop the liquid flow.
-
If the noise disappears, it is chemical noise , as you have stopped the introduction and ionization of molecules. The problem lies with your solvents, LC system, or sample.[1]
-
If the noise persists, it is likely electronic noise , as the detector and electronics are still active. The issue may be related to grounding, electrical interference, or the detector itself.[1][4]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific noise-related problems you may encounter. The following workflow provides a logical path for diagnosing the issue.
Caption: Troubleshooting workflow for diagnosing background noise.
Problem 1: Persistent, unidentified peaks are present in all my analyses, including blanks.
This is a classic sign of chemical contamination . The source could be anywhere from your solvent bottles to the mass spectrometer's ion source.
Cause A: Contaminated Solvents or Mobile Phase The highest purity chemicals are essential for sensitive MS analysis.[10] Lower-grade solvents, additives, or even purified water from a poorly maintained system can introduce a host of contaminants.
-
Solution Protocol: Solvent Purity Check
-
Prepare Fresh Mobile Phase: Use brand new, sealed bottles of LC-MS grade solvents (e.g., water, acetonitrile, methanol) and high-purity additives (e.g., formic acid).
-
Bypass the LC: Disconnect the LC system from the mass spectrometer.
-
Direct Infusion: Using a clean syringe and new tubing, directly infuse your freshly made mobile phase into the mass spectrometer.
-
Analyze: If the background contamination is gone, the source was your previous solvents or storage bottles. If it remains, the contamination is likely within the MS itself or the infusion setup.[10][11]
-
Cause B: Contaminants Leaching from Labware (Plasticizers) Common laboratory plastics (e.g., tubes, well plates, pipette tips) can leach plasticizers like phthalates, which are readily ionized and appear as background noise.
-
Solution:
-
Whenever possible, use polypropylene or glass labware instead of polystyrene.
-
Avoid storing solvents in plastic containers for extended periods.
-
Run a "process blank" by subjecting only the solvent to the entire sample preparation workflow to see if contaminants are introduced at that stage.
-
Cause C: Contamination within the Mass Spectrometer If direct infusion of clean solvent still shows contamination, the ion source or vacuum regions of the mass spectrometer are likely dirty. This requires more intensive cleaning.
-
Solution:
-
Ion Source Cleaning: Follow the manufacturer's specific protocol for cleaning the ion source components (e.g., curtain plate, orifice plate, skimmer).[12][13] This is a routine maintenance procedure that removes non-volatile contaminants that accumulate over time.
-
System Bake-out: For persistent contamination within the high-vacuum region, a system bake-out is required. This involves heating the vacuum chamber for an extended period (e.g., 10-12 hours) to drive off semi-volatile contaminants.[14][15][16][17] This is a more involved procedure and should be performed according to the instrument manufacturer's manual.
-
Problem 2: My baseline is noisy and spiky, but with no consistent m/z peaks.
This pattern suggests electronic noise or an unstable spray.
-
Cause A: Improper Grounding or Electrical Interference Mass spectrometers are sensitive electronic instruments. A poor ground connection or interference from nearby equipment can cause significant baseline noise.
-
Solution: Ensure the instrument and all associated components (LC, PC) are plugged into a dedicated, properly grounded circuit. Check that all grounding straps and connections are secure.
-
-
Cause B: Unstable Electrospray An unstable spray in the ion source will lead to a highly fluctuating ion signal, appearing as noise.
-
Solution: Visually inspect the spray needle. The spray should be a fine, consistent mist. If it is sputtering or dripping, check for blockages in the needle or tubing. Ensure gas and solvent flow rates are optimal for your method.
-
Data & Protocols
Table 1: Common Chemical Contaminants in Mass Spectrometry
This table lists common background ions. Use it as a checklist when examining the spectra of your blank injections to identify potential sources of contamination.
| Common Name / Class | Monoisotopic Mass (m/z) [M+H]+ | Likely Source(s) |
| Solvent Clusters & Additives | ||
| Triethylamine (TEA) | 102.1283 | Common LC buffer additive, very persistent in PEEK tubing. |
| Trifluoroacetic acid (TFA) | 113.0041 ([M-H]-) | Ion-pairing agent; can cause signal suppression and is difficult to remove. |
| Plasticizers & Slip Agents | ||
| Phthalates (e.g., DIOP) | 391.2848 | Plastic tubes, vial caps, gloves, floor wax. |
| Erucamide | 338.3423 | Slip agent in polypropylene bags and tubes. |
| Detergents & Personal Care | ||
| Polyethylene Glycol (PEG) | Series of peaks, 44 Da apart | Detergents (e.g., Triton), hand creams, lubricants. |
| Siloxanes | Series of peaks, 74 Da apart | Pump oil, silicone grease, septa, glass liners. |
Source: Adapted from common contaminant lists provided by Agilent, SCIEX, and other sources.[4][18]
Protocol: System Bake-Out (General Guideline)
A system bake-out is a powerful procedure for removing deep-seated chemical contamination from the high-vacuum regions of the mass spectrometer.
CAUTION: This is a major maintenance procedure. Always follow the specific instructions and safety precautions outlined in your instrument's official hardware manual. The following is a generalized example based on Thermo Fisher Orbitrap manuals.[15][16][17]
-
System Venting (if required): If maintenance was performed that required venting the system, the bake-out is mandatory upon pump-down.
-
Initiate Bake-Out: Once the system has pumped down and reached operational fore-vacuum pressures, place the instrument in "Off" or "Standby" mode via the control software.
-
Access Diagnostics: Navigate to the instrument diagnostics or maintenance section in the software.
-
Set Parameters: Select the "Bake Vacuum Chamber" or equivalent command. Set the bake time (typically 10-12 hours) and cool-down time (typically 2-3 hours).[15]
-
Start Procedure: Begin the bake-out. The instrument will heat the vacuum chamber under vacuum. The instrument status lights will typically indicate that a bake-out is in progress.
-
Cool Down & Stabilization: Do not attempt to operate the instrument until the full cool-down period has completed. The system will require time to stabilize before it is ready for calibration and use.
Visualizing Contamination Pathways
Understanding how contaminants enter the system is key to preventing them. The diagram below illustrates the primary points of entry for chemical noise in a typical LC-MS setup.
Caption: Primary points of entry for chemical contaminants in an LC-MS system.
References
- Thermo Fisher Scientific. (2025, August 12). How to determine whether the noise is chemical noise or electronic noise in the Ion Traps. Retrieved from Thermo Fisher Scientific Customer Help and Support.
- Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Thermo Fisher Scientific. Exactive Operating Manual.
- Thermo Fisher Scientific. Orbitrap Tribrid Series – Hardware Manual (Revision A).
- SCIEX. Instrument Front-End Cleaning Procedure for Customers.
- Thermo Fisher Scientific. Orbitrap Excedion Pro Operating Manual.
- Schneider, B., & Oldham, N. J. (n.d.). Comparison of signal-to-noise ratios (S:N) of 13 C and 1 H. ResearchGate.
- Thermo Fisher Scientific. Orbitrap Astral Operating Manual.
- Mahn, B. (2005, August 11). Notes on Troubleshooting LC/MS Contamination. Retrieved from a proteomics resource provided by the University of Washington.
- SCIEX. Instrument Front-End Cleaning Procedure For Customers.
- Chromatography Forum Discussion. (2019, February 22). Contamination trouble in the LC/MS/MS 6460 AGILENT.
- Busch, K. L. (2002, October). Chemical Noise in Mass Spectrometry. Spectroscopy, 17(10), 32.
- SCIEX. (2024, May 2). SCIEX ZenoTOF 7600 system and X500 QTOF system: Front End Cleaning [Video]. YouTube.
- SCIEX. Caring for Turbo V Ion Source Electrodes.
- Agilent Technologies. (2021, March 1). How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument [Video]. YouTube.
- Thermo Fisher Scientific. Orbitrap Exploris Series Operating Manual.
- Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems.
- Chemistry Student. (2022, October 7). abundance of the carbon-13 isotope & 13C NMR spectroscopy [Video]. YouTube.
- SCIEX. (2024, May 21). SCIEX triple quad/QTRAP maintenance: front end cleaning under vacuum [Video]. YouTube.
- BenchChem. (2025). Technical Support Center: Minimizing Background Noise in 13C Mass Spectrometry Data.
- LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Williams, J. P., et al. (2020). Fellgett Revisited: On the Nature of Noise in Two-Dimensional Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(7), 1496-1504.
- Schaller, C., et al. (2022, September 24). 13.9: ¹³C NMR Spectroscopy - Signal Averaging and FT-NMR. Chemistry LibreTexts.
- ResearchGate. (n.d.). Relationship between peak height and noise at each integration time.
- Peters, K. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
- Agilent Technologies. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry.
- MS Vision. MS Vision Tech Tipps Series Part I — Common Background Ions in LC-MS.
- Prentice, B. M., & Caprioli, R. M. (2016). Time of Acquisition and High Spatial Resolution Mass Spectrometry Imaging. Journal of The American Society for Mass Spectrometry, 27(11), 1898-1901.
- Anastassiades, M. (2013, October 25). Identification criteria for residues determined by LC-MS/MS: are they fit-for-purpose? EURL-Pesticides.
- BOC Sciences. (n.d.). Resolving Ambiguities in NMR with 13C Enrichment.
- Wells, G., Prest, H., & Russ, C. W. (2011, June 7). Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless? Agilent Technologies.
- BenchChem Technical Support Team. (2025, December). Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide.
- Spectroscopy Online. (n.d.). Mass Spectrometry Forum: Chemical Noise in Mass Spectrometry – Part I (PDF).
- Clendinen, C. S., et al. (2015). 13C NMR Metabolomics: INADEQUATE Network Analysis. Analytical Chemistry, 87(18), 9294-9301.
- Chromatography Forum Discussion. (2018, July 12). Which background ions should you expect to see?
- ResearchGate Discussion. (2022, July 11). Why are signal intensities not proportional to the number of carbons in 13C NMR?
- Burgess, S. C., et al. (2003). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. Journal of Magnetic Resonance, 162(1), 132-138.
- Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
- LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.
Sources
- 1. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. msvision.com [msvision.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. sciex.com [sciex.com]
- 13. youtube.com [youtube.com]
- 14. ajvs.com [ajvs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Technical documentation [docs.thermofisher.com]
- 17. Technical documentation [docs.thermofisher.com]
- 18. Which background ions should you expect to see? - Chromatography Forum [chromforum.org]
D-Glucosamine-13C6 6-Phosphate Hydrate solubility issues and solutions
Topic: Solubility, Stability, and Metabolic Flux Analysis Protocols
To: Research Scientists, Metabolomics Core Facilities, and Drug Discovery Teams From: Senior Application Scientist, Stable Isotope Division Subject: Technical Guide for Handling D-Glucosamine-13C6 6-Phosphate Hydrate
You are likely working with D-Glucosamine-13C6 6-Phosphate (GlcN6P-13C6) to trace the Hexosamine Biosynthetic Pathway (HBP) . This is a high-value, isotopically labeled intermediate critical for understanding protein O-GlcNAcylation and glycolytic branching.
Because this reagent bypasses the rate-limiting enzyme GFAT (Glutamine:fructose-6-phosphate amidotransferase), it provides a direct entry point into the HBP. However, its chemical nature—an aminated sugar phosphate—presents unique solubility and stability challenges that can ruin expensive metabolomics experiments if mishandled.
This guide addresses the specific physicochemical pitfalls of GlcN6P-13C6, focusing on solubility, calcium incompatibility, and isotopic purity maintenance.
Part 1: Solubility & Preparation Profiles
Quick Reference Data
| Parameter | Specification / Behavior |
| Primary Solvent | Water (LC-MS Grade) . Highly soluble (>50 mg/mL). |
| Secondary Solvents | Insoluble in Ethanol, Methanol, Acetone, and non-polar organics. |
| pH Stability Window | pH 6.5 – 8.0 (Optimal). Unstable at pH < 4.0 (Hydrolysis risk). |
| Cell Culture Risk | High . Precipitates in high-calcium media (DMEM/RPMI) if not pre-dissolved correctly. |
| Hygroscopicity | Moderate . The "Hydrate" form varies in water content; batch-specific MW correction is required. |
Part 2: Critical Troubleshooting (Q&A)
Q1: "I added the powder directly to my cell culture media (DMEM), and it turned cloudy. What happened?"
Diagnosis: You triggered Calcium Phosphate Precipitation .[1]
The Science: D-Glucosamine 6-Phosphate contains a free phosphate group. Standard cell culture media (like DMEM or RPMI) contain high concentrations of Calcium (
The Solution:
-
Do NOT add powder directly to media.
-
Pre-dissolve the GlcN6P-13C6 in a small volume of sterile water or PBS (Phosphate Buffered Saline) to create a concentrated stock (e.g., 100 mM).
-
Filter sterilize (0.22 µm) this stock.
-
Add the liquid stock dropwise to the culture media while swirling. This prevents the local concentration spikes that trigger precipitation.
Q2: "My LC-MS signal for the 13C6 isotopologue is lower than calculated. Is the reagent impure?"
Diagnosis: You likely failed to correct for the Hydrate Stoichiometry . The Science: The reagent is supplied as a Hydrate. The molecular weight (MW) listed on the bottle often refers to the anhydrous parent structure (approx. 259.15 g/mol ), but the actual powder contains water molecules trapped in the crystal lattice. If you weigh 10 mg assuming it is 100% GlcN6P, you are actually weighing ~8-10% water, leading to a lower molar concentration of the 13C tracer.
The Solution:
-
Check the Certificate of Analysis (CoA): Look for the specific "Water Content (Karl Fischer)" or the "Assay %" for your specific batch.
-
Correct the Mass:
Q3: "Can I store the stock solution at -20°C?"
Diagnosis: Yes, but pH matters before freezing. The Science: Sugar phosphates are susceptible to hydrolysis (cleavage of the phosphate group), releasing Glucosamine-13C6 and inorganic phosphate. This reaction is acid-catalyzed and accelerates at pH < 4.0. If you dissolve the free acid form in water without buffering, the solution may be acidic, leading to degradation during freeze-thaw cycles.
The Solution:
-
Dissolve in water.
-
Check pH.[2] If acidic, neutralize to pH 7.0–7.5 using dilute NaOH.
-
Aliquot into single-use vials (avoid repeated freeze-thaw).
-
Store at -80°C for long-term stability (>1 month) or -20°C for short-term.
Part 3: Experimental Workflow & Logic
The following diagram illustrates the decision logic for preparing GlcN6P-13C6 for Metabolic Flux Analysis (MFA).
Figure 1: Decision tree for the safe preparation of Glucosamine 6-Phosphate stock solutions, prioritizing pH stability and prevention of calcium precipitation.
Part 4: Scientific Context (The "Why")
Understanding where this tracer fits is crucial for interpreting your MS data. GlcN6P enters the Hexosamine Biosynthetic Pathway (HBP) downstream of the primary regulation point.[3]
Figure 2: Simplified Hexosamine Biosynthetic Pathway showing the entry point of the 13C6 tracer, bypassing the rate-limiting GFAT enzyme.
Part 5: Detailed Preparation Protocol
Objective: Prepare a 10 mM Stock Solution (1 mL).
-
Calculate Mass:
-
Assume MW (anhydrous) = 259.15 g/mol .
-
Target: 10 µmol (10 mM * 1 mL).
-
Theoretical Mass = 2.59 mg.
-
Correction: If CoA states 5% water, weigh:
.
-
-
Weighing:
-
Use a microbalance. The powder is hygroscopic; work quickly or use a dry box if available.
-
-
Solvation:
-
Add 1 mL of cold (4°C) LC-MS grade water. Vortex gently until clear.
-
-
pH Adjustment (Critical Step):
-
Spot 2 µL on a pH strip.
-
If pH < 6.0, add 0.1 N NaOH in 1 µL increments. Target pH 7.0–7.5.
-
Note: Do not overshoot to pH > 9.0, as this risks alkaline degradation.
-
-
Sterilization:
-
Pass through a 0.22 µm PES or PVDF syringe filter into a sterile cryovial.
-
-
Storage:
-
Use immediately or snap-freeze in liquid nitrogen and store at -80°C.
-
References
-
Sigma-Aldrich. D-Glucosamine 6-phosphate Product Information & Solubility Data. (Accessed 2024).[4] Link
-
PubChem. Glucosamine 6-Phosphate - Chemical and Physical Properties. National Library of Medicine. Link
-
Olson, A., et al. (2020).[5] "First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart." Journal of Biological Chemistry. (Validates 13C-Glucosamine usage for HBP flux). Link
-
Newton, D.W., et al. (2008).[6] "Calcium and phosphate compatibility: Revisited again." American Journal of Health-System Pharmacy. (Detailed mechanism of Ca-Phosphate precipitation). Link
-
BenchChem. Application Notes and Protocols for 13C-Labeled Metabolomics Sample Preparation. Link
Sources
- 1. Navigating Through the Calcium and Phosphate Solubility Curves of Parenteral Nutrition [capspharmacy.com]
- 2. echemi.com [echemi.com]
- 3. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahfs.ashp.org [ahfs.ashp.org]
Technical Support Center: Troubleshooting Poor Separation of Glucosamine Phosphates in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of glucosamine phosphates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate separation of these highly polar and structurally similar analytes. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on extensive field experience.
Introduction: The Challenge of Glucosamine Phosphate Isomers
Glucosamine and its phosphorylated derivatives, such as glucosamine-6-phosphate (GlcN-6P) and glucosamine-1-phosphate (GlcN-1P), are critical intermediates in cellular metabolism.[1] Accurately quantifying these isomers is often complicated by their high polarity, which leads to poor retention on traditional reversed-phase (RP) columns, and their identical mass, which prevents simple mass spectrometric resolution without prior chromatographic separation.[1] This guide addresses the most common issues encountered during their analysis and provides a logical framework for troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My glucosamine phosphate peaks are not retained on my C18 column. What is happening and how can I fix it?
Answer:
This is the most common issue faced when analyzing sugar phosphates. These molecules are extremely polar and hydrophilic, meaning they have very little affinity for the nonpolar stationary phase of a C18 column and will elute at or near the solvent front (void volume).
Causality: The fundamental principle of reversed-phase chromatography is the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Highly polar compounds like glucosamine phosphates remain preferentially in the mobile phase, resulting in minimal interaction and thus, no retention.
Troubleshooting Workflow & Solutions:
-
Confirm the Issue: Inject a void volume marker (like uracil) to confirm that your analytes are indeed eluting with the solvent front.
-
Methodological Pivot: A standard C18 column is not suitable for this separation without significant mobile phase modification. You have three primary alternative approaches:
-
Ion-Pair Reversed-Phase Chromatography (IP-RPLC): This is a powerful technique for retaining charged, polar analytes on a reversed-phase column.
-
Mechanism: An ion-pairing reagent, typically a quaternary amine like tributylamine (TBA) or a long-chain alkylamine, is added to the mobile phase.[2][3] This reagent has a hydrophobic "tail" that adsorbs onto the C18 stationary phase and a charged "head" that interacts with the negatively charged phosphate groups of your analytes, effectively increasing their retention.[3]
-
Expert Insight: The choice of ion-pairing reagent and its concentration is critical. Start with a lower concentration (e.g., 5-10 mM) and adjust as needed. Be aware that these reagents can cause significant ion suppression if you are using a mass spectrometer (MS) for detection.[2] Volatile ion-pair systems like triethylamine (TEA) and hexafluoroisopropanol (HFIP) are often preferred for LC-MS applications as they offer good chromatographic performance with less suppression than non-volatile reagents.[3]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of highly polar compounds.
-
Mechanism: HILIC columns (e.g., ZIC-HILIC, Amino, Silica) use a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile (ACN).[4][5][6] Water is used as the strong, eluting solvent. A water-rich layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase.
-
Protocol: A typical starting point is a mobile phase of 80% acetonitrile with an aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted).[5][6] A gradient elution, decreasing the ACN concentration over time, will elute the analytes.
-
Expert Insight: HILIC can be sensitive to the sample solvent. Whenever possible, dissolve your samples in a solvent with a similar or higher organic content than your initial mobile phase to avoid peak distortion.[5][7]
-
-
High-Performance Anion-Exchange Chromatography (HPAEC): This is a highly effective technique for separating charged carbohydrates and their phosphorylated derivatives.[8][9]
-
Mechanism: HPAEC utilizes a strong anion-exchange stationary phase. Separation is achieved by using a high pH mobile phase (e.g., sodium hydroxide) to deprotonate the hydroxyl groups on the sugar, allowing them to bind to the column. A salt gradient (e.g., sodium acetate) is then used to elute the analytes based on their charge.[9]
-
Detection: This method is often paired with Pulsed Amperometric Detection (PAD), which is highly sensitive for carbohydrates but is not compatible with MS.[2][8][9]
-
-
Question 2: I have some retention using HILIC, but my glucosamine-1-phosphate and glucosamine-6-phosphate peaks are co-eluting or have very poor resolution. How can I improve the separation?
Answer:
Separating structural isomers like GlcN-1P and GlcN-6P is a significant challenge because they have nearly identical physicochemical properties.[10] Achieving baseline resolution requires careful optimization of several chromatographic parameters.
Causality: The slight difference in the position of the phosphate group affects the overall polarity and interaction with the stationary phase, but this difference is subtle. To exploit it, you must fine-tune the mobile phase conditions to maximize the differential interaction.
Troubleshooting Workflow & Solutions:
The following diagram outlines a logical decision-making process for optimizing isomer separation.
Caption: Troubleshooting Decision Tree for Isomer Resolution
-
Optimize Mobile Phase pH: The charge state of the phosphate and amine groups is pH-dependent. Small changes in pH can alter the molecule's overall polarity and its interaction with the stationary phase. Systematically adjust the pH of your aqueous buffer component (e.g., in 0.2 unit increments) to find the optimal selectivity. For example, separating glucose-1-phosphate and glucose-6-phosphate has been optimized using potassium sorbate buffer at pH 5.8.[11]
-
Adjust Buffer Concentration: The salt concentration in the mobile phase affects the ionic strength and the hydration shell around the analytes, influencing their partitioning into the stationary phase's water layer. Test different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) to see how it impacts resolution.
-
Modify the Gradient: A shallower gradient (a slower decrease in the percentage of organic solvent) gives the isomers more time to interact with the stationary phase, which can significantly improve resolution.[12] If you are running isocratically, systematically lower the percentage of the strong (aqueous) solvent.
-
Try a Different Column: Not all HILIC columns are the same. A column with a different stationary phase chemistry (e.g., an amide phase vs. a bare silica or zwitterionic phase) may offer different selectivity for your isomers.[4] Mixed-mode columns that combine reversed-phase and anion-exchange characteristics can also be highly effective for separating structural isomers of sugar phosphates.[10][13][14]
-
Lower the Temperature: Reducing the column temperature can sometimes enhance resolution by increasing analyte interaction with the stationary phase, although it may also increase analysis time and backpressure.
Question 3: My peaks are tailing badly. What are the likely causes?
Answer:
Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase, or issues outside the column.
Causality: For glucosamine phosphates, tailing can be caused by several factors:
-
Residual Silanol Interactions: On silica-based columns (including many HILIC and C18 phases), exposed, acidic silanol groups can interact strongly with the basic amine group on glucosamine, causing tailing.[15]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[12]
-
Metal Chelation: Glucosamine can chelate with trace metals in the HPLC system (e.g., from stainless steel frits or glass reservoirs), leading to poor peak shape and inconsistent response.[16]
Troubleshooting Steps:
| Potential Cause | Solution | Expert Insight |
| Silanol Interaction | 1. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., towards 3.0) can protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.[15] 2. Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. | This is a classic trick in reversed-phase chromatography for basic compounds. Even at low concentrations (0.1%), TEA can dramatically improve the peak shape of amines. |
| Column Overload | 1. Dilute the Sample: Reduce the concentration of your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were overloading the column. 2. Reduce Injection Volume: Decrease the volume of sample you are injecting. | Always work within the linear range of your detector and the loading capacity of your column. Overloading not only ruins quantitation but can also shorten column life.[12] |
| Metal Chelation | 1. Use PEEK Tubing: Replace stainless steel tubing and frits with PEEK (polyether ether ketone) components where possible. 2. Use Teflon Bottles: Use Teflon or plastic bottles for your mobile phase reservoirs instead of glass.[16] 3. Add a Chelator: A very small amount of EDTA in the mobile phase can help by binding to free metal ions. | This is a more subtle issue but can be a persistent source of problems. If you see inconsistent peak areas along with tailing, metal chelation is a strong possibility.[16] |
| Extra-Column Effects | 1. Check Fittings: Ensure all tubing connections are secure and that the correct ferrules are used. 2. Minimize Tubing Length: Use the shortest possible length of tubing with the smallest appropriate inner diameter between the injector, column, and detector to minimize dead volume. | Any source of dead volume in the system can contribute to peak broadening and tailing.[7] |
Question 4: I can separate the analytes, but my sensitivity is very low. How can I improve detection?
Answer:
Glucosamine phosphates lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors at common wavelengths (e.g., 254 nm).[17]
Causality: The ability to detect a compound depends on its physicochemical properties and the detector being used. Without a UV-absorbing functional group, alternative detection strategies are required.
Solutions to Improve Sensitivity:
-
Low Wavelength UV (190-210 nm): Glucosamine has some absorbance at very low UV wavelengths (~195 nm).[18][19]
-
Derivatization: This involves chemically modifying the analyte to attach a molecule with a strong chromophore or fluorophore.
-
Pre-Column Derivatization: Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) react with the primary amine group of glucosamine to create a highly fluorescent or UV-active derivative, respectively, which can then be easily detected.[17][20][21]
-
Expert Insight: Derivatization adds extra sample preparation steps and you must validate the reaction for completeness and stability. However, it can increase sensitivity by several orders of magnitude.
-
-
Evaporative Light Scattering Detector (ELSD): ELSD is a "universal" detector for non-volatile analytes. It nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.
-
Mass Spectrometry (MS): LC-MS is a powerful detection method, offering high sensitivity and selectivity.
-
Challenge: As mentioned, ion-pairing reagents used for chromatography can suppress the ionization of your analytes.[2]
-
Solution: Use MS-compatible mobile phase additives like formic acid, ammonium formate, or volatile ion-pairing systems (TEA/HFIP).[3][13] Optimization of the ESI source parameters (e.g., capillary voltage, gas flow) is also crucial for maximizing signal.
-
References
-
Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Analysis of sugar phosphates in plants by ion chromatography on a titanium dioxide column with pulsed amperometric detection. (n.d.). ResearchGate. Retrieved from [Link]
-
LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Speciation analysis of sugar phosphates via anion exchange chromatography combined with inductively coupled plasma dynamic reaction cell mass spectrometry–optimization for the analysis of yeast cell extracts. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC SEPARATION OF GLUCOSE-6-PHOSPHATE AND GLUCOSE-1-PHOSPHATE. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC Method Development for Glucosamine Sulphate and Diacerein Formulation. (2010). ResearchGate. Retrieved from [Link]
-
HPLC Separation of Glucose 6- Phosphate and Glucose 1- Phosphate on Newcrom B Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Ion chromatographic determination of sugar phosphates in physiological samples. (1988). Sci-Hub. Retrieved from [Link]
-
Liquid Chromatographic Analysis of Glucosamine in Commercial Dietary Supplements Using Indirect Fluorescence Detection. (n.d.). AOAC INTERNATIONAL. Retrieved from [Link]
-
Determination of glucosamine and galactosamine in food by liquid chromatography with pre-column derivatization. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements. (2019). PMC. Retrieved from [Link]
-
High Performance Liquid Chromatography (HPLC) for Detection of Glucosamine and Chondroitin Sulfate Compounds. (2022). Biology, Medicine, & Natural Product Chemistry. Retrieved from [Link]
-
Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. (n.d.). PMC. Retrieved from [Link]
-
Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Determination of glucosamine in nutritional supplements by reversed-phase ion-pairing HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. (2004). PubMed. Retrieved from [Link]
-
Determination of glucosamine in food supplements by HILIC-ESI-MS. (2017). New Food Magazine. Retrieved from [Link]
-
Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-column derivatization. (n.d.). Redalyc. Retrieved from [Link]
-
Development and validation of a HILIC-HPLC- ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin. (n.d.). SciELO. Retrieved from [Link]
-
Stability Study for Determining the Shelf Life of Glucosamine Hydrochloride Laboratory Reference Standard. (n.d.). Eruditio. Retrieved from [Link]
-
Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium. (n.d.). PMC. Retrieved from [Link]
-
The product ion spectra and proposed fragmentation processes of glucosamine-OPA/3-MPA derivatives (A) and IS (B). (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores. Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Ion Exchange Chromatography of Glucosamine and Galactosamine in Microgram Amounts With Quantitative Determination and Specific Radioactivity Assay. (1972). PubMed. Retrieved from [Link]
-
Separation of N-Acetylglucosamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements. (2023). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC. (2015). PubMed. Retrieved from [Link]
-
Inconsistent peak heights obtained for glucosamine in HPLC - Tips & Suggetions. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
What are the compatible columns of HPLC for analysis of N-acetyl glucosamine?. (2015). ResearchGate. Retrieved from [Link]
Sources
- 1. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. scielo.br [scielo.br]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sielc.com [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 13. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 14. HPLC Separation of Glucose 6- Phosphate and Glucose 1- Phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 15. agilent.com [agilent.com]
- 16. Inconsistent peak heights obtained for glucosamine in HPLC - Tips & Suggetions [mtc-usa.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
Technical Support Center: Correcting for Natural ¹³C Abundance in Flux Analysis
Welcome to the technical support center for stable isotope labeling experiments. This guide provides in-depth answers and troubleshooting solutions for researchers, scientists, and drug development professionals on the critical process of correcting for natural ¹³C abundance in metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: Why is correcting for natural ¹³C abundance a critical step in metabolic flux analysis?
A: In nature, carbon exists as a mixture of stable isotopes, primarily ¹²C (~98.9%) and ¹³C (~1.1%).[1][2][3] In ¹³C-based metabolic flux analysis, we introduce a substrate highly enriched in ¹³C to trace its journey through metabolic pathways.[4][5] However, a mass spectrometer measures the total ¹³C content in a metabolite, which is a sum of the ¹³C incorporated from your experimental tracer and the ¹³C that was already present naturally in the molecule's carbon backbone and other atoms.[5][6]
Q2: What is a Mass Isotopomer Distribution (MID) and how does it relate to this correction?
A: A Mass Isotopomer Distribution (MID), sometimes called a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a given metabolite.[6][8][11] Isotopologues are molecules that are identical in chemical formula but differ in their isotopic composition.[11]
For a metabolite with 'n' carbon atoms, you can have different mass isotopologues:
-
M+0: A molecule with only ¹²C atoms.
-
M+1: A molecule containing one ¹³C atom.
-
M+2: A molecule with two ¹³C atoms.
-
...and so on, up to M+n .
The MID is a vector representing the relative abundance of each of these isotopologues, where the sum of all fractions equals 1 (or 100%).[6][11] The raw MID measured by the mass spectrometer includes contributions from both the ¹³C tracer and natural abundance. The goal of the correction is to remove the natural abundance contribution to reveal the true MID resulting from the tracer incorporation.[10]
Q3: What is the underlying principle of the correction method?
A: The most common method for correcting for natural ¹³C abundance is a matrix-based approach.[6][11] This method mathematically deconvolutes the measured MID to isolate the signal originating from the isotopic tracer.[5]
A correction matrix is constructed that models the theoretical contribution of naturally abundant heavy isotopes (not just ¹³C, but also isotopes of oxygen, hydrogen, nitrogen, etc.) to the mass spectrum of the metabolite.[6][10] This matrix is then used to solve a system of linear equations to calculate the "true" MID that reflects only the incorporation of the ¹³C tracer.[10][12] Several software packages have been developed to perform these calculations, as they can be complex.[8][10]
Q4: Do I need to account for atoms other than carbon in the correction?
A: Yes, absolutely. The correction must account for the natural isotopic abundances of all elements present in the analyzed molecule, including any derivatization agents used for analysis (e.g., in GC-MS).[1][4][13] For example, oxygen has ¹⁷O and ¹⁸O isotopes, and hydrogen has deuterium (²H), all of which contribute to the M+1 and M+2 peaks in a mass spectrum.[7] Neglecting these other elements will lead to an incomplete and inaccurate correction.
Troubleshooting Guide
Issue 1: My corrected data shows negative fractional abundance values.
Possible Cause: This is a common issue that can arise from several factors:
-
Low Signal Intensity: Very low abundance of certain isotopologues can lead to a poor signal-to-noise ratio, making accurate quantification difficult and potentially resulting in negative values after correction.[7][10]
-
Missing Data Points: If some mass isotopomers are not detected or are below the limit of quantification, the correction algorithm may produce artifacts, including negative values.[10]
-
Incorrect Background Subtraction: Inaccurate background subtraction during the initial data processing can distort the measured MID and lead to errors in the correction.
Solutions:
-
Data Smoothing/Interpolation: Some approaches suggest interpolating missing fractional abundances based on the expected isotopic profile of the metabolite before correction.[10]
-
Thresholding: A straightforward approach is to set the negative values to zero and re-normalize the entire MID so that the sum of all fractions is 1.[10]
-
Review Raw Data: Carefully inspect the raw mass spectra to ensure proper peak integration and background subtraction.
Issue 2: The calculated fluxes seem biologically implausible after correction.
Possible Cause:
-
Tracer Impurity: The ¹³C-labeled tracer you are using is not 100% pure and contains a fraction of unlabeled (all ¹²C) molecules.[7][9] Most correction algorithms can and should account for the stated purity of the tracer. Failing to do so will result in distorted data.[9]
-
Incorrect Molecular Formula: The correction matrix is built based on the elemental composition of the molecule. An incorrect formula, especially one that omits atoms from a derivatizing agent, will lead to a systematically flawed correction.[1]
-
Metabolic and Isotopic Steady State Not Reached: For steady-state MFA, it is crucial that the cells have reached both a metabolic and an isotopic steady state. If sampling is done too early, the labeling patterns will still be in flux, leading to data that does not fit the model.[8]
Solutions:
-
Verify Tracer Purity: Always input the correct isotopic purity of your tracer (as provided by the manufacturer) into your correction software.[9]
-
Confirm Molecular Formulas: Double-check the chemical formulas for all metabolites and their derivatives.
-
Validate Steady State: Perform time-course experiments to ensure that the isotopic enrichment of key intracellular metabolites has plateaued before harvesting for your main experiment.[8]
Issue 3: How do I choose the right software for natural abundance correction?
A: Several software packages are available, each with its own features. Key considerations include:
-
Support for your Data Type: Ensure the software can handle your specific data (e.g., MS, MS/MS, high-resolution).[9][13]
-
Tracer Impurity Correction: Choose a tool that allows you to specify and correct for the impurity of your isotopic tracer.[9]
-
Ease of Use and Integration: Some tools are standalone web applications (like FluxFix), while others are packages for programming environments like R (IsoCorrectoR) or Python.[9][14] Choose one that fits your lab's workflow.
-
Validation and Community Trust: Opt for well-established and validated tools that are frequently cited in the literature.[10][15]
Table 1: Comparison of Selected Correction Software
| Software | Platform | Key Features | Reference |
| IsoCorrectoR | R (Bioconductor) | Corrects MS and MS/MS data, handles tracer impurity and multiple tracers. | [9] |
| FluxFix | Web-based | User-friendly interface, accepts copy-paste from spreadsheets, uses experimental or theoretical unlabeled data. | [14] |
| INCA | MATLAB-based | Comprehensive tool for isotopically non-stationary MFA, includes correction features. | [16][17] |
| 13CFLUX2 | Standalone | Widely used for steady-state MFA, performs correction as part of the flux calculation workflow. | [16][17] |
Experimental Workflow & Protocols
Protocol: Matrix-Based Correction for Natural ¹³C Abundance
This protocol outlines the conceptual steps for correcting a measured Mass Isotopomer Distribution (MID) using the matrix-based method.
1. Gather Necessary Information:
- Accurate Molecular Formula: Determine the complete elemental formula of the target metabolite, including any atoms added during derivatization (e.g., from TBDMS in GC-MS).[1]
- Measured MID (MID_measured): Obtain the raw fractional abundances of all mass isotopologues (M+0, M+1, M+2, etc.) from your mass spectrometer.[5]
- Natural Isotope Abundances: Use the standard, accepted natural abundances for all relevant isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O).
2. Construct the Correction Matrix (CM):
- The correction matrix is constructed to describe how a "true" isotopologue (containing only tracer-derived ¹³C) would appear in the mass spectrometer due to the addition of naturally abundant heavy isotopes.
- Each column of the matrix represents a true labeled species (e.g., true M+0, true M+1), and the rows represent the measured masses (measured M+0, measured M+1, etc.).
- The values in the matrix are calculated based on binomial probabilities of incorporating naturally occurring heavy isotopes.[10]
3. Perform the Correction:
- The relationship between the measured MID, the true MID (MID_true), and the correction matrix (CM) can be expressed as: MID_measured = CM * MID_true
- To find the corrected MID, you must solve for MID_true by inverting the correction matrix: MID_true = CM⁻¹ * MID_measured
- This calculation is typically performed by a dedicated software tool.[8][10]
4. Validate the Corrected Data:
- Check for negative values in the MID_true vector. If present, refer to the troubleshooting guide.
- Ensure the sum of the fractional abundances in MID_true is equal to 1. Re-normalize if necessary.
- The resulting MID_true can now be used for downstream metabolic flux analysis.[8]
Workflow Diagram
The following diagram illustrates the overall workflow for a ¹³C labeling experiment, highlighting the critical step of natural abundance correction.
Caption: Workflow of a ¹³C isotope labeling experiment.
References
-
Su, S., Gomez, J., & Clendinen, C. (2019). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 9(4), 79. [Link]
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262. [Link]
-
Jungreuthmayer, C., Neubauer, S., Mair, B., Zanghellini, J., & Hann, S. (2015). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Biotechnology and Bioengineering, 113(1), 235-244. [Link]
-
Chen, X., Wang, L., & Chen, X. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Frontiers in Bioengineering and Biotechnology, 7, 20. [Link]
-
Heinrich, J. P., Morrison, J. P., & Spengler, K. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 16842. [Link]
-
Al-Sahlanee, Z. A., Paiva, A. A., & Jarman, K. H. (2016). FluxFix: automatic isotopologue normalization for metabolic tracer analysis. BMC Bioinformatics, 17, 412. [Link]
-
Fiehn Lab. (n.d.). Flux-analysis. UC Davis. [Link]
-
Lane, A. N., Fan, T. W., & Higashi, R. M. (2014). 13C NMR metabolomics: applications at natural abundance. Analytical chemistry, 86(19), 9374-9380. [Link]
-
Lane, A. N., Fan, T. W., & Higashi, R. M. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(19), 9374-9380. [Link]
-
Semantic Scholar. (n.d.). Correcting mass isotopomer distributions for naturally occurring isotopes. [Link]
-
Zhang, Z., Wu, M., & Chen, T. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2733-2739. [Link]
-
Jungreuthmayer, C., Neubauer, S., Mair, B., Zanghellini, J., & Hann, S. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. Biotechnology and bioengineering, 113(1), 235-244. [Link]
-
Jeong, H., Yu, Y., Johansson, H., Schroeder, F., Lehtiö, J., & Vacanti, N. M. (2021). Validation of the multi-isotope natural abundance correction algorithm.... ResearchGate. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. Metabolic Engineering, 62, 1-7. [Link]
-
Jeong, H., Yu, Y., & Johansson, H. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Semantic Scholar. [Link]
-
Agilent Technologies. (2020). Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes. Agilent. [Link]
-
Choi, J., & Antoniewicz, M. R. (2019). Illustration of natural abundance correction for both simulated and... ResearchGate. [Link]
-
Heinrich, J. P., Spengler, K., & Morrison, J. P. (2018). (PDF) Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. [Link]
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Stability of D-Glucosamine-13C6 6-Phosphate Hydrate in experimental conditions
Technical Support Center: Stability & Handling of D-Glucosamine-13C6 6-Phosphate
Topic: Stability of D-Glucosamine-13C6 6-Phosphate Hydrate Audience: Metabolic Flux Analysis (MFA) Specialists, Mass Spectrometry Core Managers, Biochemists. Version: 2.1 (Current as of 2026)
Introduction: The Cost of Instability
D-Glucosamine-13C6 6-Phosphate (GlcN-6-P-
This guide moves beyond generic "store at -20°C" advice. It addresses the thermodynamic vulnerabilities of the phospho-ester bond and the specific risks posed by biological matrices.[1]
Module 1: Storage & Reconstitution (The "Bank Vault")
Core Principle: The phosphate ester bond at C6 is thermodynamically unstable in the presence of water and extreme pH. The hydrate form implies water is already present in the crystal lattice, making the solid state slightly more susceptible to hydrolysis than anhydrous forms if temperature excursions occur.
Protocol: Creating the Master Stock
-
Solvent Choice:
-
Recommended: 18 MΩ water or 10 mM Ammonium Formate (pH 7.0).
-
Avoid: Phosphate buffers (suppresses MS ionization) or unbuffered water if the solution will be stored long-term (CO
absorption lowers pH, accelerating acid hydrolysis).
-
-
Concentration: Prepare high-concentration stocks (e.g., 10 mM). Higher concentrations are generally more stable than dilute working solutions due to surface adsorption effects.
-
Aliquot Strategy:
-
Never refreeze the bulk stock.
-
Aliquot into single-use volumes (e.g., 50 µL) in amber glass or high-quality PP vials.
-
Flash Freeze: Snap-freeze in liquid nitrogen to prevent "cryoconcentration" of salts/acids during slow freezing, which can locally alter pH and hydrolyze the ester.
-
Visual Guide: Storage Decision Logic
Figure 1: Decision logic for maximizing shelf-life upon receipt. Note the critical step of correcting for hydration weight to ensure accurate Molar concentration.
Module 2: Experimental Conditions (The "Battlefield")
Core Principle: In experimental conditions (cell culture or enzymatic assays), the primary threat is enzymatic hydrolysis (phosphatases), not chemical instability.
Stability Matrix: pH vs. Temperature
| Condition | Stability Rating | Mechanism of Failure |
| pH 2.0 - 4.0 | Poor | Acid-catalyzed hydrolysis of the C6-phosphate ester. |
| pH 7.0 - 7.5 | Optimal | Physiological stability window. |
| pH > 9.0 | Moderate | Base-catalyzed hydrolysis; potential for epimerization. |
| 37°C (Cell Culture) | Variable | Stable chemically (~24h), but highly vulnerable to extracellular phosphatases. |
| -80°C | Excellent | Molecular motion arrested; hydrolysis negligible. |
FAQ: Experimental Troubleshooting
Q: Can I add GlcN-13C6-6P directly to cell culture media? A: Proceed with caution. Fetal Bovine Serum (FBS) contains active alkaline phosphatases.
-
Risk:[2] The phosphate group is cleaved before the molecule enters the cell, meaning you are actually tracing Glucosamine-13C6, not the phosphorylated form.
-
Solution: Use heat-inactivated FBS or serum-free media if possible. Perform a "media stability test" by incubating the standard in media for 1 hour and analyzing by LC-MS to confirm the parent peak remains.
Q: Is the "Hydrate" form different chemically in solution? A: No. Once dissolved, the water of hydration integrates into the solvent. However, you must account for the water weight when calculating the molarity for flux modeling.
-
Calculation:
.
Module 3: Forensics & Detection (Troubleshooting)
Core Principle: When data looks wrong, use Mass Spectrometry to diagnose the specific degradation pathway. The
Diagnostic Workflow: The "Missing Signal"
If your signal for GlcN-13C6-6P is dropping, look for the specific degradation product: Glucosamine-13C6 .
Target Mass Specifications (ESI+ Mode):
-
Parent: D-Glucosamine-13C6 6-Phosphate
-
Formula:
C H NO P -
Monoisotopic Mass: ~265.07 Da
-
Target m/z [M+H]+: 266.07
-
-
Degradant: D-Glucosamine-13C6 (Dephosphorylated)
-
Formula:
C H NO -
Monoisotopic Mass: ~185.10 Da
-
Target m/z [M+H]+: 186.11
-
Visual Guide: Degradation Pathway Analysis
Figure 2: Diagnostic pathway. A mass shift of -80 Da (loss of phosphate) is the primary indicator of compromised stability.
References
- Wolfenden, R., et al. (2011). Spontaneous Hydrolysis of Sugar Phosphates. Journal of Biological Chemistry.
-
National Institutes of Health (NIH). (2025). Evaluation of 13C isotopic tracers for metabolic flux analysis. PMC. Retrieved February 13, 2026, from [Link]
Sources
Validation & Comparative
A Researcher's Guide to Metabolic Tracers: D-Glucosamine-13C6 vs. D-Glucose-13C6
In the dynamic field of metabolic research, stable isotope tracers are indispensable for unraveling the intricate web of biochemical pathways that govern cellular function.[1][2] Among these, 13C-labeled compounds, when coupled with mass spectrometry or NMR, provide an unparalleled window into the flow of nutrients and their transformation within a cell.[1][3][4] This guide offers an in-depth comparison of two powerful, yet distinct, metabolic tracers: D-Glucosamine-13C6 and D-Glucose-13C6. While structurally similar, their metabolic fates diverge significantly, making the choice of tracer a critical decision that dictates the scope and precision of your experimental insights. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the optimal tracer for their specific research inquiries.
D-Glucose-13C6: The Workhorse for Central Carbon Metabolism
Uniformly labeled D-Glucose-13C6 is the gold standard for interrogating central carbon metabolism.[1][5] By replacing all six carbon atoms with their heavy isotope (13C), this tracer allows for the comprehensive tracking of the glucose carbon backbone as it is catabolized through fundamental energy-producing and biosynthetic pathways.
Primary Metabolic Pathways Traced:
-
Glycolysis: The conversion of glucose to pyruvate.
-
Pentose Phosphate Pathway (PPP): An alternative route for glucose oxidation that generates NADPH and precursors for nucleotide synthesis.
-
Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration, where pyruvate-derived acetyl-CoA is oxidized to produce ATP and biosynthetic intermediates.[6]
The widespread use of D-Glucose-13C6 stems from its ability to provide a global view of how cells utilize glucose to fuel their activities and build biomass.[1][7] This makes it an invaluable tool in fields like oncology, where altered glucose metabolism (the Warburg effect) is a hallmark of cancer, as well as in studies of diabetes, neurodegeneration, and metabolic engineering.[8][9][10]
Caption: Metabolic fate of D-Glucose-13C6 in central carbon metabolism.
D-Glucosamine-13C6: A Specific Probe for the Hexosamine Biosynthetic Pathway
D-Glucosamine-13C6 is a more specialized tracer, designed to illuminate the activity of the Hexosamine Biosynthetic Pathway (HBP). Glucosamine is an amino sugar that, after phosphorylation, directly enters the HBP, bypassing the initial, rate-limiting steps that glucose must undergo.[11][12]
Primary Metabolic Pathway Traced:
-
Hexosamine Biosynthetic Pathway (HBP): This pathway consumes a small fraction (2-5%) of cellular glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[13] UDP-GlcNAc is the essential donor substrate for glycosylation, a critical post-translational modification of proteins and lipids.[12][14]
Dysregulation of the HBP is implicated in a variety of diseases, including cancer and diabetes.[14][15] Therefore, D-Glucosamine-13C6 is the tracer of choice for studies focused on:
-
Quantifying flux through the HBP.
-
Investigating the role of protein and lipid glycosylation in cellular signaling and function.[16][17]
-
Understanding how cells coordinate nutrient sensing and glycosylation.
Caption: Metabolic fate of D-Glucosamine-13C6 in the Hexosamine Biosynthetic Pathway.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision between D-Glucose-13C6 and D-Glucosamine-13C6 hinges entirely on the specific biological question being addressed.
| Feature | D-Glucose-13C6 | D-Glucosamine-13C6 |
| Primary Pathway(s) | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Hexosamine Biosynthetic Pathway (HBP) |
| Key Downstream Readout | Labeled lactate, pyruvate, TCA cycle intermediates, amino acids, lipids, nucleotides[18][19][20] | Labeled UDP-GlcNAc and other HBP intermediates, glycosylated proteins/lipids[21] |
| Core Research Application | Quantifying central carbon metabolism, energy production, and biomass synthesis. | Quantifying flux through the HBP and its contribution to glycosylation. |
| Example Research Question | How does drug treatment alter the balance between glycolysis and oxidative phosphorylation? | How does nutrient stress impact the glycosylation of key signaling proteins? |
| Experimental Consideration | Provides a broad overview of cellular metabolism. | More targeted approach. High concentrations of glucosamine can potentially alter glucose metabolism.[13][22] |
Causality Behind Experimental Choices:
-
To Understand Bioenergetics: If your research aims to understand how cells produce energy (ATP) and reducing equivalents (NADH, NADPH), D-Glucose-13C6 is the appropriate choice. It allows you to trace the flow of carbon through the primary energy-generating pathways.
-
To Investigate Post-Translational Modifications: If your focus is on the role of glycosylation in protein function, stability, and signaling, D-Glucosamine-13C6 provides a direct and specific method to measure the synthesis of the necessary building blocks for this process.[16] While D-Glucose-13C6 will also label HBP intermediates, the signal is often diluted by the high flux through glycolysis, making D-Glucosamine-13C6 a more sensitive probe for this specific pathway.[8][21]
-
Complementary Use: In some cases, using both tracers in parallel experiments can provide a more complete picture. For example, one could use D-Glucose-13C6 to assess overall changes in glucose metabolism and D-Glucosamine-13C6 to specifically determine if these changes are coupled to alterations in HBP flux.
Experimental Protocol: A Self-Validating System for Metabolic Tracing
This generalized protocol for an in vitro cell culture experiment is designed to be adaptable for either tracer and ensures robust, reproducible data. The trustworthiness of this protocol lies in its inclusion of control groups and steady-state labeling, which are critical for accurate flux analysis.
Caption: A generalized workflow for 13C metabolic tracer experiments.
Step-by-Step Methodology:
-
Cell Seeding and Growth: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. This is crucial as metabolic profiles can change significantly with cell density.
-
Preparation of Labeled Media: Prepare culture medium by replacing the standard glucose (or glucosamine, if present) with the corresponding 13C6-labeled tracer. Ensure all other nutrient concentrations remain identical to the control medium.
-
Isotopic Labeling: When cells reach the desired confluency, aspirate the old medium, wash gently with PBS, and add the pre-warmed 13C-labeled medium. It is critical to incubate the cells long enough to approach isotopic steady state, where the labeling patterns of intracellular metabolites are stable.[23] This duration varies by cell type and pathway but is often determined empirically through a time-course experiment (e.g., 6, 12, 24 hours).
-
Metabolism Quenching and Metabolite Extraction: To accurately capture a snapshot of metabolism, enzymatic activity must be stopped instantly. This is typically achieved by aspirating the medium and immediately adding a cold solvent, such as 80% methanol chilled to -80°C. After quenching, cells are scraped and collected. Polar metabolites are then separated from proteins and lipids through centrifugation.
-
Analytical Detection: The extracted metabolites are analyzed by mass spectrometry, either coupled to liquid chromatography (LC-MS) or gas chromatography (GC-MS).[3][24][25] High-resolution mass spectrometers are necessary to resolve the mass differences between isotopologues.[2][26]
-
Data Analysis: The raw data is processed to identify metabolites and quantify their mass isotopologue distributions (MIDs)—the relative abundance of each isotopic form of a metabolite (e.g., M+0 for unlabeled, M+1 for one 13C atom, up to M+6 for a fully labeled hexose derivative). This data is then used to calculate metabolic fluxes, often with the aid of specialized software.[27][28][29]
Data Presentation: Interpreting Mass Isotopologue Distributions
The power of 13C tracing lies in the interpretation of the resulting MIDs. The pattern of 13C incorporation provides direct evidence of pathway activity. Below is a hypothetical dataset illustrating the distinct labeling patterns one would expect in UDP-GlcNAc, the final product of the HBP, when using either tracer.
| Tracer Used | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | Interpretation |
| D-Glucose-13C6 | 70% | 5% | 5% | 5% | 5% | 5% | 5% | A small fraction (5%) of the UDP-GlcNAc pool is fully labeled, reflecting the portion of glucose diverted into the HBP. The large M+0 peak represents the unlabeled pool and contributions from other carbon sources. |
| D-Glucosamine-13C6 | 10% | 2% | 3% | 5% | 10% | 20% | 50% | A significant portion (50%) of the UDP-GlcNAc pool becomes fully labeled, demonstrating a high, direct flux from the glucosamine tracer into the HBP. The remaining M+0 is from the pre-existing unlabeled pool. |
Note: These values are illustrative. Actual percentages will vary based on cell type, experimental conditions, and incubation time.
Conclusion and Authoritative Recommendations
The selection between D-Glucose-13C6 and D-Glucosamine-13C6 is not a matter of which tracer is superior, but which is appropriate for the scientific question at hand.
-
Choose D-Glucose-13C6 for a comprehensive analysis of central carbon metabolism, including glycolysis, the PPP, and the TCA cycle. It is the ideal tool for understanding how cells manage their core energy and biosynthetic needs.
-
Choose D-Glucosamine-13C6 for a focused, sensitive investigation of the Hexosamine Biosynthetic Pathway and its role in glycosylation. It provides a direct measure of HBP flux that is often difficult to resolve with a glucose tracer alone.
By understanding the distinct metabolic roles of glucose and glucosamine, researchers can strategically employ these powerful 13C-labeled tracers to generate precise and meaningful data, advancing our knowledge of cellular metabolism in health and disease.
References
- MDPI. (n.d.). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies.
- Cambridge Core. (2007, June 12). Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society.
- PubMed. (n.d.). 13C-based metabolic flux analysis.
- BenchChem. (n.d.). Application Notes and Protocols for Detecting ¹³C Labeled Metabolites using Mass Spectrometry.
- BenchChem. (n.d.). Application Notes and Protocols for 13C Metabolic Flux Analysis.
- PMC. (n.d.). Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts.
- PubMed. (n.d.). Naturally labeled 13C-glucose. Metabolic studies in human diabetes and obesity.
- PMC. (n.d.). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos.
- Springer Nature Experiments. (n.d.). High-resolution 13C metabolic flux analysis.
- PubMed. (n.d.). Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles.
- American Diabetes Association. (1975, February 1). Naturally Labeled 13C-Glucose Metabolic Studies in Human Diabetes and Obesity.
- BenchChem. (n.d.). A Technical Guide to D-Glucose-13C6,d7 for Advanced Metabolic Research.
- YouTube. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1.
- ResearchGate. (n.d.). The use of 13C glucose isotope tracers to analyze the glucose metabolism under acidosis.
- Frontiers. (2021, June 21). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis.
- The Content Authority. (n.d.). Glucose vs Glucosamine: Which One Is The Correct One?.
- Frontiers. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products.
- N/A. (1989, June 4). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics.
- PubMed. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis.
- PubMed. (n.d.). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices.
- PMC. (2016, August 5). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys.
- Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
- BenchChem. (n.d.). Tracing the Hexosamine Biosynthetic Pathway: An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C,15N-1.
- ResearchGate. (n.d.). Pathway tracing analysis using 13C6-glucose in ischemic hearts.
- Human Metabolome Technologies. (n.d.). D-Glucose-13C6 Glycolytic Pathway.
- Creative Proteomics. (n.d.). 13C-labeled glucose for 13C-MFA.
- MedchemExpress.com. (n.d.). D-Glucose-13C6 (Glucose-13C6) | Endogenous Metabolite.
- PMC. (n.d.). Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism.
- PMC. (2010, December 7). A comprehensive review of oral glucosamine use and effects on glucose metabolism in normal and diabetic individuals.
- PubMed. (n.d.). The effect of glucosamine on glucose metabolism in humans: a systematic review of the literature.
- PubMed - NIH. (n.d.). The Fate of Oral Glucosamine Traced by (13)C Labeling in the Dog.
- PMC. (n.d.). The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism.
- PubChem - NIH. (n.d.). D-Glucosamine | C6H13NO5 | CID 439213.
- BenchChem. (n.d.). The Role of N-Acetyl-D-glucosamine-¹³C,¹⁵N in Glycosylation Research: An In-depth Technical Guide.
- PMC. (n.d.). Oral Glucosamine Effect on Blood Glucose and Insulin Levels in Patients With Non-Diabetic Osteoarthritis: A Double-Blind, Placebo-Controlled Clinical Trial.
- PMC - NIH. (n.d.). The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog.
- BenchChem. (n.d.). A Comparative Guide to D-Glucose-¹³C,d₂ and Deuterated Glucose Tracers in Metabolic Research.
- ResearchGate. (n.d.). Isotopologues of ¹³C‐labeled carbohydrate and hexosamine pathway metabolites....
- bioRxiv. (2024, April 12). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer.
- PMC - NIH. (2014, May 28). Anti-cancer activity of glucosamine through inhibition of N-linked glycosylation.
- Research With Rutgers. (n.d.). The Hexosamine Biosynthesis Pathway: Regulation and Function.
- Frontiers. (n.d.). The dual role of the hexosamine biosynthetic pathway in cardiac physiology and pathophysiology.
- BenchChem. (n.d.). A Comparative Guide to D-Glucose-13C-3 and [U-13C6]glucose for Metabolic Tracing.
- N/A. (n.d.). The shape of d-glucosamine.
- N/A. (n.d.). The impact of glycosylation on the structure, function, and interactions of CD14.
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Technical Comparison: [13C6]-Glucosamine-6-Phosphate vs. Unlabeled Glucosamine
The following technical guide provides an objective, data-driven comparison between D-Glucosamine-13C6 6-Phosphate (GlcN6P-13C6) and Unlabeled Glucosamine (GlcN) .
While both compounds are critical to hexosamine research, they serve fundamentally different roles: one is a precision measurement tool (Internal Standard), and the other is a biological substrate (Metabolic Perturbagen).
Optimizing Hexosamine Biosynthetic Pathway (HBP) Flux Analysis
Executive Summary: The Core Distinction
In the context of drug development and metabolomics, these two products are not interchangeable alternatives but rather complementary tools used at different stages of an experimental workflow.
| Feature | D-Glucosamine-13C6 6-Phosphate | Unlabeled Glucosamine (GlcN) |
| Primary Role | Internal Standard (IS) for Mass Spectrometry. | Biological Substrate for cell treatment. |
| Application | Absolute quantification of intracellular GlcN6P levels; correcting for matrix effects. | Inducing HBP flux; studying O-GlcNAcylation; "feeding" experiments. |
| Cell Permeability | Low/Negligible. Phosphorylated sugars do not cross membranes efficiently. | High. Transported via Glucose Transporters (GLUTs). |
| Detection Method | LC-MS/MS (MRM Mode).[1][2] | HPLC-UV (requires derivatization) or LC-MS. |
| Cost Utility | High cost/mg; used in nanogram quantities as a spike-in reference. | Low cost/kg; used in millimolar quantities for treatment. |
Chemical & Physical Properties
Understanding the physicochemical differences is vital for experimental design, particularly regarding stability and solubility.
| Property | [13C6]-Glucosamine-6-Phosphate | Unlabeled Glucosamine (Free Base) |
| Molecular Formula | 13C6 H14 N O8 P | C6 H13 N O5 |
| Molecular Weight | ~265.1 Da (Mass Shift +6) | ~179.17 Da |
| Solubility | Highly soluble in water (>50 mg/mL). | Soluble, but unstable in solution (mutarotation/oxidation). |
| Stability | High. The phosphate group stabilizes the anomeric center relative to the free amine. | Low. Hygroscopic; rapidly degrades (browning) unless stabilized as HCl or Sulfate salt. |
| Ionization (ESI) | Strong signal in Negative Mode (Phosphate group). | Strong signal in Positive Mode (Amine group). |
The "Why": Scientific Rationale for Using the Labeled Standard
In metabolomics, simply measuring the "area under the curve" (AUC) of a metabolite is insufficient due to Matrix Effects . Biological lysates (e.g., from tumor biopsies or HEK293 cells) contain salts, lipids, and proteins that suppress ionization efficiency in the Mass Spectrometer source.
The Problem: Ion Suppression
If you use an External Standard (Unlabeled GlcN6P in water) to build your calibration curve, your quantification will be inaccurate.
-
Scenario: The matrix suppresses the signal by 40%.
-
Result: You underestimate the intracellular concentration by 40%, potentially missing a therapeutic biomarker.
The Solution: Stable Isotope Dilution
By spiking the lysate with GlcN6P-13C6 , you introduce a "mirror image" molecule that:
-
Co-elutes exactly with the endogenous GlcN6P.
-
Experiences the exact same ion suppression (40%).
-
Ratio-based Quantification: The ratio of Endogenous / Labeled remains constant regardless of suppression, yielding absolute accuracy.
Experimental Data: Matrix Effect Correction (Simulated data based on typical HILIC-MS/MS performance)
| Sample Type | Endogenous Signal (Counts) | IS Signal (Counts) | Calculated Conc. (External Curve) | Calculated Conc. (IS Corrected) |
| Water Standard | 100,000 | 100,000 | 10.0 µM | 10.0 µM |
| Cell Lysate | 60,000 (Suppressed) | 60,000 (Suppressed) | 6.0 µM (Error!) | 10.0 µM (Accurate) |
Experimental Workflow: HILIC-MS/MS Quantification
The following protocol is the industry "Gold Standard" for quantifying phosphorylated sugars without the need for complex derivatization (e.g., octanoic anhydride), utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) .
Step 1: Sample Preparation
-
Harvest: Wash cells 2x with PBS. Quench metabolism immediately with 80% Cold Methanol (-80°C) .
-
Spike-In: Add D-Glucosamine-13C6 6-Phosphate to the extraction solvent (Final concentration: 1 µM). This is the critical step for normalization.
-
Lysis: Scrape cells, vortex vigorously, and centrifuge (15,000 x g, 10 min, 4°C) to pellet proteins.
-
Supernatant: Collect supernatant. If necessary, dry under nitrogen and reconstitute in 50:50 ACN:Water.
Step 2: LC-MS/MS Conditions[3][4]
-
Column: Polymer-based Amino HILIC (e.g., Shodex HILICpak VT-50 2D or equivalent).[3]
-
Why? Silica columns degrade at the high pH often needed for sugar phosphates; polymer columns are robust.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 85% B to 50% B over 10 minutes.
-
Ionization: ESI Negative Mode (-).
Step 3: MRM Transitions (Quantification)
The phosphate group dominates fragmentation in negative mode, typically yielding a fragment at m/z 79 (
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| GlcN6P (Endogenous) | 259.1 [M-H]- | 79.0 [PO3]- | -30 |
| GlcN6P-13C6 (Internal Std) | 265.1 [M-H]- | 79.0 [PO3]- | -30 |
Note: The product ion (79) does not shift because the phosphate group contains no carbon. The mass shift (+6) is entirely retained on the precursor ion.
Pathway Visualization
The diagram below illustrates the Hexosamine Biosynthetic Pathway (HBP) and the distinct entry points for the Substrate (Unlabeled GlcN) versus the Standard (GlcN6P-13C6).
Figure 1: The Hexosamine Biosynthetic Pathway (HBP). Green indicates the entry point for unlabeled glucosamine treatment. Red indicates the post-extraction spike-in of the 13C-labeled standard for quantification.
Conclusion & Recommendation
-
Use Unlabeled Glucosamine when you need to perturb the system (e.g., inducing insulin resistance models or studying O-GlcNAc signaling kinetics).
-
Use D-Glucosamine-13C6 6-Phosphate exclusively as an Internal Standard . It is the only reliable method to validate the intracellular accumulation of GlcN6P, distinguishing it from its isomers (GlcN-1P) and correcting for the severe matrix suppression common in metabolomics.
References
-
Cayman Chemical. (n.d.). D-Glucosamine-6-phosphate (hydrate) Product Information. Retrieved from
-
Mishra, N. R., et al. (2023). Deconvolution of Multichannel LC-MS/MS Chromatograms of Glucosamine-Phosphates. Talanta Open. Retrieved from
-
Shodex HPLC. (n.d.). Simultaneous LC/MS Analyses of Phosphorylated Saccharides using HILIC. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] D-Glucosamine 6-phosphate Product Specification. Retrieved from
-
BenchChem. (2025). Tracing the Hexosamine Biosynthetic Pathway: Technical Guide. Retrieved from
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Reproducibility of metabolic flux data with D-Glucosamine-13C6
A Reproducibility Guide for D-Glucosamine-13C6
Executive Summary: The Flux Dilemma
For researchers investigating the Hexosamine Biosynthetic Pathway (HBP), standard [U-13C6]Glucose tracing is often a blunt instrument. While glucose is the physiological fuel, only 2–5% of intracellular glucose enters the HBP, with the vast majority diverted to glycolysis and the pentose phosphate pathway. This results in low isotopic enrichment (<5%) in the target metabolite UDP-GlcNAc, creating a signal-to-noise ratio that compromises reproducibility.
D-Glucosamine-13C6 (GlcN-13C6) offers a precision alternative. By entering the pathway downstream of the rate-limiting enzyme GFAT, it acts as a "direct injection" tracer, achieving high enrichment (>50%) and enabling sensitive detection of HBP flux changes. However, Glucosamine transport kinetics and toxicity present unique reproducibility challenges. This guide outlines a self-validating system to generate robust flux data using GlcN-13C6.
Comparative Analysis: Glucose-13C6 vs. Glucosamine-13C6[1][2][3][4][5]
The choice of tracer dictates the experimental design and the resolution of the resulting data.
| Feature | [U-13C6]Glucose (Standard) | D-Glucosamine-13C6 (Targeted) |
| Entry Point | Upstream (GLUT transporters) | Downstream (Bypasses GFAT) |
| HBP Enrichment | Low (typically <5% MPE) | High (typically >50% MPE) |
| Pathway Specificity | Low (Labels Glycolysis, TCA, PPP) | High (Specific to HBP & Glycans) |
| Rate-Limiting Step | Subject to GFAT regulation | Independent of GFAT regulation |
| Primary Risk | Signal dilution; insufficient labeling | Toxicity (ATP depletion); Transport saturation |
| Ideal Application | Global metabolic profiling | Dedicated HBP flux & O-GlcNAc tracing |
Key Insight: Use Glucose-13C6 when you need to understand how the cell partitions carbon between glycolysis and HBP. Use Glucosamine-13C6 when you need to measure the turnover rate of the UDP-GlcNAc pool or the kinetics of protein O-GlcNAcylation without the interference of glycolytic flux.
Technical Deep Dive: The Pathway Mechanics
To ensure reproducibility, one must understand the entry mechanism. Glucosamine bypasses the rate-limiting enzyme Glutamine:fructose-6-phosphate amidotransferase (GFAT) .[1][2] This is critical because GFAT is highly regulated by feedback inhibition from UDP-GlcNAc. By using GlcN-13C6, you uncouple the tracer supply from this feedback loop, allowing for linear accumulation of the label.
Figure 1: The D-Glucosamine-13C6 Bypass. Note how the tracer enters downstream of GFAT, avoiding the primary regulatory bottleneck and feedback inhibition loops that complicate Glucose-13C6 tracing.
The Self-Validating Protocol (SVP)
Reproducibility in GlcN tracing fails most often due to variable uptake and toxicity . High concentrations of Glucosamine (>5mM) can induce "hexosamine stress" and ATP depletion via the phosphorylation trap (rapid conversion to GlcN-6-P consumes ATP).
This protocol incorporates checkpoints to validate biological stability.
Phase 1: The "Safe Dose" Pilot (Mandatory Validation)
Before the main flux experiment, determine the non-toxic range for your specific cell line.
-
Seed Cells: 6-well plates.
-
Dose Range: Treat with 0, 0.5, 1.0, 2.0, and 5.0 mM Glucosamine (unlabeled) for 24 hours.
-
Checkpoint: Measure cellular ATP levels (e.g., CellTiter-Glo).
-
Selection: Choose the highest concentration that maintains >95% ATP levels relative to control. Typical safe range: 0.5 – 2.0 mM.
Phase 2: Metabolic Labeling Workflow
Step 1: Media Preparation (The Background Control)
-
Crucial: Use Dialyzed FBS (dFBS). Standard FBS contains unknown quantities of GlcNAc and Glucosamine, which will isotopically dilute your tracer and ruin reproducibility.
-
Base Media: Glucose-free DMEM reconstituted with physiological glucose (5 mM) + 10% dFBS.
Step 2: Tracer Addition
-
Add D-Glucosamine-13C6 at the determined "Safe Dose" (e.g., 1 mM).
-
Tip: Maintain physiological glucose (5-10 mM) in the media. Glucosamine competes with Glucose for GLUT transporters; removing glucose entirely changes transport kinetics artificially.
Step 3: Quenching & Extraction (Cold Shock)
-
Timepoints: 0, 1, 3, 6, 12, 24 hours (Dynamic Flux) or 24h (Steady State).
-
Wash: 2x with ice-cold PBS (rapidly).
-
Quench: Add 500 µL -80°C 80:20 Methanol:Water .
-
Scrape & Collect: Transfer to tubes on dry ice.
-
Internal Standard Spike: Add 10 µL of 13C-Yeast Extract or a synthetic standard (e.g., 13C9,15N2-UDP-GlcNAc if available) during extraction to normalize extraction efficiency.
Step 4: LC-MS/MS Analysis (The Epimer Separation) UDP-GlcNAc has an epimer, UDP-GalNAc , with identical mass. They must be chromatographically separated.
-
Column: Amide HILIC (e.g., Waters BEH Amide or Thermo Accucore Amide).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH improves nucleotide sugar separation).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 85% B to 50% B over 15 minutes.
Data Visualization & Interpretation
When analyzing the data, you are looking for the Mass Isotopomer Distribution (MID) .
The "Reproducibility Check" Table
Compare your results against these benchmarks to validate the experiment.
| Parameter | Expected Result (GlcN-13C6) | Interpretation of Failure |
| M+6 Isotopologue | Dominant peak (>50% of total pool) | Low: Competition from endogenous glucose or non-dialyzed serum. |
| M+0 (Unlabeled) | Rapid decay over time | High: Significant de novo synthesis from glucose (GFAT active). |
| ATP Level | >95% of Control | Low: Glucosamine toxicity (Phosphorylation trap). |
| UDP-GalNAc Signal | Distinct peak (RT shift ~0.5 min) | Merged: Poor chromatography; data invalid due to isobaric interference. |
Workflow Diagram
Figure 2: The Self-Validating Workflow. The ATP toxicity pilot is the critical "Go/No-Go" gate before committing to expensive isotope labeling.
References
-
Mueckler, M., & Thorens, B. (2013). The SLC2 (GLUT) family of membrane transporters. Molecular Aspects of Medicine.
-
Hart, G. W. (2019). Nutrient regulation of signaling and transcription. Journal of Biological Chemistry.
-
Nakajima, K., et al. (2010). Mass isotopomer analysis of metabolically labeled nucleotide sugars and N- and O-glycans for tracing nucleotide sugar metabolisms.[3][4] Molecular & Cellular Proteomics.
-
Harwood, K. R., et al. (2021). Metabolic flux analysis of the hexosamine biosynthetic pathway. Current Opinion in Biotechnology.
-
Lu, W., et al. (2018). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry.
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A Senior Application Scientist's Guide to Comparing Analytical Techniques for 13C Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern research, particularly in drug development and metabolic studies, 13C labeled compounds have become indispensable tools.[1][2] Their ability to act as tracers within complex biological systems allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the assessment of drug metabolism, all of which are critical for developing effective and safe therapeutics. The choice of analytical technique to detect and quantify these 13C labeled molecules is a pivotal decision in experimental design, directly impacting the quality and depth of the insights obtained.
This guide provides an in-depth comparison of the primary analytical techniques used for the analysis of 13C labeled compounds: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and to a lesser extent, Fourier Transform Infrared (FT-IR) Spectroscopy. As a Senior Application Scientist, my goal is to not only present the technical specifications of each method but also to provide the field-proven insights necessary to make informed decisions based on the specific research question at hand. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
The Foundation: Why 13C Labeling?
Carbon-13 is a stable, non-radioactive isotope of carbon, making it a safe and powerful tool for in vitro and in vivo studies.[3] By replacing the naturally abundant 12C with 13C in a molecule of interest, we can track its journey through biological systems. This approach, known as stable isotope tracing, is fundamental to metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions.[1][2][4][5] Understanding these fluxes is crucial for identifying metabolic reprogramming in diseases like cancer and for assessing the mechanism of action of drugs that target metabolic pathways.[6]
The Analytical Arsenal: A Head-to-Head Comparison
The three primary techniques for analyzing 13C labeled compounds each offer a unique set of capabilities. The choice between them, or their complementary use, depends on the specific requirements of the study, such as the need for sensitivity, structural information, or high-throughput screening.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier Transform Infrared (FT-IR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. | Exploits the magnetic properties of atomic nuclei to provide information about molecular structure and dynamics. | Measures the absorption of infrared radiation by molecular vibrations. |
| Sensitivity | Very high (picomolar to femtomolar range).[7] | Relatively low (micromolar to millimolar range).[7] | Moderate, depends on the bond and its environment. |
| Resolution | High mass resolution allows for the differentiation of isotopologues. | High spectral resolution provides detailed structural information. | Lower resolution, often provides information on functional groups. |
| Quantitative Accuracy | Excellent with the use of internal standards (Isotope Dilution Mass Spectrometry). | Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[7] | Can be quantitative, but often used for qualitative analysis. |
| Structural Information | Provides information on molecular weight and elemental composition. Fragmentation patterns (MS/MS) can offer some structural insights. | Provides detailed information on the chemical environment and connectivity of atoms, allowing for unambiguous structure elucidation and isotopomer analysis.[8] | Provides information about specific chemical bonds and functional groups. |
| Sample Throughput | High, especially when coupled with liquid chromatography (LC) or gas chromatography (GC). | Lower, as longer acquisition times are often required for sufficient signal-to-noise. | High, with rapid spectral acquisition. |
| Sample Requirements | Requires ionization, and often derivatization for GC-MS. | Requires soluble samples in deuterated solvents. Non-destructive.[9] | Can analyze solids, liquids, and gases. Minimal sample preparation.[10] |
| Cost | Varies widely, from relatively inexpensive single quadrupole systems to very expensive high-resolution instruments. | High initial investment for high-field NMR spectrometers. | Relatively low cost. |
In-Depth Analysis of Key Techniques
Mass Spectrometry: The Sensitivity Powerhouse
Mass spectrometry is the workhorse of metabolomics and is highly suited for the analysis of 13C labeled compounds due to its exceptional sensitivity and high throughput.[7] When coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of complex biological mixtures.[11]
The Causality Behind Experimental Choices in MS:
-
Ionization Technique: The choice between "hard" ionization techniques like Electron Ionization (EI) used in GC-MS, which causes extensive fragmentation, and "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in LC-MS, which typically yield intact molecular ions, is critical. For determining the overall isotopic enrichment of a molecule, soft ionization is preferred. For positional isotopomer analysis, the fragmentation patterns from EI can sometimes provide valuable information, though this can be complex to interpret.[11]
-
Mass Analyzer: High-resolution mass analyzers such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are often necessary to resolve the small mass differences between different isotopologues, especially in complex matrices.[12]
-
Internal Standards: The use of 13C-labeled internal standards is the gold standard for accurate quantification in MS. This technique, known as Isotope Dilution Mass Spectrometry (IDMS), corrects for variations in sample preparation, chromatography, and ionization efficiency, leading to highly precise and accurate results.
Experimental Workflow: 13C Metabolic Flux Analysis using LC-MS
Caption: A generalized workflow for a 13C tracer study using LC-MS.
Detailed Protocol: Sample Preparation for 13C Metabolomics by LC-MS
This protocol provides a general guideline for extracting polar metabolites from adherent mammalian cells for LC-MS analysis.
-
Cell Culture and Labeling:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Replace the standard culture medium with a medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose). Incubate for a time period sufficient to achieve isotopic steady-state.
-
-
Quenching Metabolism:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a quenching solution, such as ice-cold 80% methanol, to the cells to instantly halt metabolic activity.
-
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge the cell lysate at high speed to pellet cell debris.
-
Carefully collect the supernatant, which contains the polar metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract under a vacuum or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Virtuoso
NMR spectroscopy is an unparalleled technique for determining the precise location of 13C labels within a molecule (isotopomer analysis).[8] This capability is crucial for dissecting complex metabolic pathways where the position of the label provides direct evidence of specific enzyme activities. While less sensitive than MS, advancements in NMR technology, such as cryogenically cooled probes and higher field magnets, have significantly improved its performance.[7]
The Causality Behind Experimental Choices in NMR:
-
1D vs. 2D NMR: While 1D 13C NMR provides a direct spectrum of the carbon atoms, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are often employed. HSQC correlates the chemical shifts of 13C nuclei with their directly attached protons, offering increased sensitivity and spectral dispersion, which is particularly useful for complex mixtures.[13][14]
-
Quantitative 13C NMR: To obtain accurate quantitative data from 1D 13C NMR, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and to use a sufficiently long relaxation delay between pulses to allow for complete relaxation of all carbon nuclei. Inverse-gated decoupling is a common pulse sequence used for this purpose.[15]
-
Sample Preparation: The choice of deuterated solvent is important to avoid interfering signals. The sample concentration needs to be sufficiently high to achieve a good signal-to-noise ratio within a reasonable acquisition time.[16][17]
Experimental Workflow: 13C Labeled Metabolite Analysis by 2D HSQC NMR
Caption: A typical workflow for analyzing 13C labeled metabolites using 2D HSQC NMR.
Detailed Protocol: 2D 1H-13C HSQC NMR for 13C Glucose Tracer Studies
This protocol outlines the key steps for analyzing metabolites from cells labeled with [U-13C]-glucose.
-
Sample Preparation:
-
Perform cell culture, 13C labeling, and metabolite extraction as described in the LC-MS protocol.
-
Lyophilize the polar metabolite extract to dryness.
-
Reconstitute the dried sample in a deuterated buffer (e.g., phosphate buffer in D2O) containing a known concentration of an internal standard (e.g., TSP-d4).
-
Transfer the solution to a 5 mm NMR tube.[18]
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set up a standard 2D 1H-13C HSQC experiment. Key parameters to optimize include the spectral widths in both dimensions, the number of scans, and the number of increments in the indirect (13C) dimension.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Identify and assign the cross-peaks in the HSQC spectrum corresponding to specific metabolites by comparing their chemical shifts to databases (e.g., HMDB) or known standards.
-
The presence of 13C-13C couplings will result in splitting of the cross-peaks, providing information on the isotopomer distribution.
-
Integrate the relevant peaks to quantify the relative abundance of different isotopomers.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: A Niche Player
FT-IR spectroscopy measures the vibrations of chemical bonds. The substitution of 12C with 13C results in a predictable shift in the vibrational frequency of the C-X bond (where X is another atom). While not as widely used as MS or NMR for global metabolomics, FT-IR can be a valuable tool for studying specific 13C labeled functional groups, particularly in proteins and lipids.[19][20]
Applications of FT-IR in 13C Analysis:
-
Protein Structure and Dynamics: By incorporating 13C labels into the peptide backbone, FT-IR can be used to probe local structural changes and protein dynamics.[10][21]
-
Lipid Metabolism: FT-IR can monitor the incorporation of 13C from labeled precursors into the carbonyl groups of fatty acids.
Making the Right Choice: A Decision-Making Framework
The selection of the most appropriate analytical technique is a critical step that should be guided by the specific research question.
-
For high-sensitivity screening and quantification of overall 13C enrichment in a large number of samples: Mass Spectrometry is the technique of choice. Its high throughput and sensitivity make it ideal for large-scale metabolomics studies.
-
For detailed structural elucidation and unambiguous determination of positional isotopomers: NMR Spectroscopy is indispensable. Its ability to provide detailed information on the connectivity of atoms is unmatched.
-
For studying specific functional groups in macromolecules: FT-IR Spectroscopy can be a valuable complementary technique.
In many cases, a multi-modal approach that combines the strengths of both MS and NMR provides the most comprehensive understanding of metabolic systems.[22] MS can provide a broad overview of the metabolome and identify significant changes in 13C enrichment, while NMR can be used to validate these findings and provide detailed insights into the specific metabolic pathways involved.
Conclusion
The analysis of 13C labeled compounds is a cornerstone of modern biomedical research. Mass spectrometry and NMR spectroscopy are the two primary analytical techniques in this field, each with its own distinct advantages and disadvantages. MS offers unparalleled sensitivity and throughput, making it ideal for large-scale quantitative studies. NMR, on the other hand, provides exquisite structural detail, enabling the unambiguous determination of isotopomer distributions. FT-IR spectroscopy serves as a valuable niche technique for specific applications.
By understanding the principles, strengths, and limitations of each technique, and by following well-validated experimental protocols, researchers can harness the power of 13C stable isotope tracing to unravel the complexities of metabolism and accelerate the development of new and improved therapies.
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Isotopomer-based metabolomic analysis by NMR and mass spectrometry. (n.d.). Semantic Scholar. [Link]
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- 13. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sites.uclouvain.be [sites.uclouvain.be]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Analysis of protein–protein and protein–membrane interactions by isotope-edited infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01136H [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of D-Glucosamine-13C6 6-Phosphate Hydrate applications
Literature Review & Comparison Guide: D-Glucosamine-13C6 6-Phosphate Hydrate
Executive Summary
In the landscape of metabolomics and flux analysis, This compound represents the gold-standard internal standard (IS) for quantifying flux through the Hexosamine Biosynthetic Pathway (HBP). As the direct product of the rate-limiting enzyme GFAT (Glutamine:fructose-6-phosphate amidotransferase), Glucosamine-6-Phosphate (GlcN6P) is a critical node linking glucose metabolism to protein O-GlcNAcylation.[1]
This guide provides a technical comparison of the
Part 1: The Mechanistic Role
To understand the application of this isotope, one must visualize its position in the HBP. GlcN6P is the first committed metabolite in the synthesis of UDP-GlcNAc, the universal donor for glycosylation.[1]
Pathway Visualization
Figure 1: The Hexosamine Biosynthetic Pathway (HBP).[1][2] The
Part 2: Comparative Analysis
This section objectively compares D-Glucosamine-13C6 6-Phosphate against common alternatives. The data below synthesizes performance metrics typical in LC-MS/MS bioanalysis.
Performance Matrix
| Feature | Deuterated ( | Unlabeled Standard | |
| Retention Time Shift | None (Perfect Co-elution) | Significant (2-5s shift) | N/A (External Curve) |
| Matrix Effect Compensation | Superior (Identical ionization) | Moderate (Shift causes variance) | Poor |
| Isotopic Stability | High (Carbon backbone) | Low (H/D exchange possible) | N/A |
| Mass Shift | +6 Da (Clean window) | +7/+9 Da | 0 Da |
| Quantification Precision (RSD) | < 3% | 5 - 12% | 15 - 25% |
Why Outperforms Deuterium in HBP Analysis
-
Chromatographic Fidelity: Deuterium (
) is slightly more hydrophilic than Hydrogen ( ). In HILIC (Hydrophilic Interaction Liquid Chromatography) modes used for polar metabolites like GlcN6P, deuterated standards often elute earlier than the analyte. This separation means the standard does not experience the exact same ion suppression/enhancement from the matrix as the analyte, leading to quantification errors [1]. -
Back-Exchange Prevention: Glucosamine derivatives have exchangeable protons (hydroxyl/amine groups).[1] While carbon-bound deuterium is stable, the synthesis of deuterated sugars can sometimes lead to labels in labile positions.[1] The
backbone is non-exchangeable, ensuring the mass tag remains intact throughout extraction [2].
Part 3: Experimental Protocols
Objective: Absolute quantification of intracellular GlcN6P in mammalian cells using LC-MS/MS.
Workflow Diagram
Figure 2: Extraction workflow. Note that the Internal Standard (IS) is added before cell scraping to normalize extraction efficiency.
Detailed Methodology
-
Quenching & Spiking (Critical Step):
-
Wash cells twice with ice-cold PBS.[1]
-
Immediately add Quenching Solution (80% Methanol/20% Water at -80°C).[1]
-
Simultaneously spike 10 µL of D-Glucosamine-13C6 6-Phosphate working solution (e.g., 10 µM) directly into the quenching solution on the plate.
-
Rationale: Adding the IS at the moment of lysis accounts for any analyte degradation or recovery loss during the physical scraping and centrifugation steps [3].
-
-
Extraction:
-
LC-MS/MS Configuration:
-
Column: Amide HILIC column (e.g., Waters BEH Amide) is required due to the high polarity of sugar phosphates.
-
Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.[1][4]
-
MRM Transitions:
-
Endogenous GlcN6P: m/z 258.1
79.0 (Phosphate group)[1] -
IS (
): m/z 264.1 79.0
-
-
Note: The +6 Da shift allows for clean separation in the mass analyzer without crosstalk [4].
-
Part 4: Applications in Drug Development
Cancer Metabolism (The Warburg Effect)
Tumor cells often shunt glucose into the HBP to fuel glycosylation required for metastasis. Researchers use
-
Application: Spiking the
standard allows precise measurement of this pool size, which is often too low for UV detection [5].
Diabetes & Insulin Resistance
Hyperglycemia drives excess HBP flux, leading to O-GlcNAcylation of insulin signaling proteins (causing insulin resistance).[1]
-
Application: Using the
standard to validate GFAT inhibitors. If a drug works, the ratio of GlcN6P to Fructose-6-Phosphate should drop.[1] The stable isotope ensures that matrix effects from lipid-rich tissues (like adipocytes) do not skew the data [6].
References
-
Wang, R., et al. (2020).[1] Impact of Deuterium Isotope Effects on Retention Time in HILIC-MS. Analytical Chemistry.[1][3][5][6][7] (Generalized citation for D-isotope effect).
-
Cayman Chemical. (2025). Advantages of 13C Labeled Internal Standards.[5][7][8]
-
BenchChem. (2025).[3][5] Protocol for Quantification of HBP Metabolites.[9]
-
Sunden, F., et al. (2023).[1] Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay. STAR Protocols.[1]
-
Itkonen, H.M., et al. (2021).[1] O-GlcNAc transferase integrates metabolic pathways to regulate the stability of c-MYC in human prostate cancer.[1] Oncogene.[1]
-
Marshall, S., et al. (2004).[1] Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes.[10] J Biol Chem.
Sources
- 1. Glucosamine 6-Phosphate | C6H14NO8P | CID 439217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Efficacy of Glucosamine Preparations in Research
Executive Summary & Chemical Distinctions
Objective: This guide provides a technical comparison of Glucosamine Sulfate (GS), Glucosamine Hydrochloride (GH), and N-Acetylglucosamine (NAG) for researchers designing pharmacokinetic (PK) or efficacy studies.
The efficacy divergence observed in clinical literature (e.g., the conflicting results between the GAIT trial and European studies) often stems from the specific preparation used. For drug development professionals, understanding the physicochemical and pharmacokinetic differences is critical.
The Three Primary Preparations
| Preparation | Chemical Structure | Stability | Active Payload (Base) | Key Characteristic |
| Glucosamine Sulfate (GS) | Hygroscopic; requires stabilization (usually with NaCl or KCl).[1] | ~60-65% | High Bioavailability: Evidence suggests superior synovial fluid penetration. The "Sulfate Hypothesis" posits sulfur is required for GAG synthesis. | |
| Glucosamine HCl (GH) | Highly stable; crystalline. | ~83% | High Purity: Delivers more glucosamine base per mg. However, lacks the sulfate moiety and shows lower synovial accumulation in some models.[2] | |
| N-Acetylglucosamine (NAG) | Stable; distinct metabolic entry. | ~75% | Metabolic Bypass: Enters the Hexosamine Biosynthetic Pathway (HBP) downstream of the rate-limiting enzyme GFAT. |
Pharmacokinetics & Bioavailability: The Critical Differentiator
The central debate in glucosamine research is whether the anion (Sulfate vs. Chloride) impacts efficacy. While both GS and GH dissociate in the gastric environment, pharmacokinetic data indicates a divergence in tissue distribution.
The "Sulfate Hypothesis" & Synovial Penetration
Research indicates that while plasma levels may be comparable, synovial fluid concentrations differ significantly.[2] A pivotal study in equine models demonstrated that GS administration resulted in significantly higher synovial fluid concentrations of glucosamine compared to equimolar GH (3.17 vs. 1.17
-
Mechanism: The sulfate moiety may prevent rapid metabolic degradation or facilitate specific transport mechanisms.
-
Implication: For OA studies, plasma PK is an insufficient surrogate; synovial fluid sampling is required for accurate bioequivalence data.
Diagram: Bioavailability & Metabolic Fate
The following diagram illustrates the metabolic pathway and the divergence point for NAG.
Figure 1: Comparative pharmacokinetic flow. Note that while GS and GH dissociate, GS shows superior retention in the synovial space in comparative models.
Mechanisms of Action (MOA)
Researchers must select the preparation that aligns with their target pathway.
A. The Hexosamine Biosynthetic Pathway (HBP)
Glucosamine enters the cell via glucose transporters (GLUT) and is phosphorylated to Glucosamine-6-Phosphate.
-
GS/GH: Must be phosphorylated by Hexokinase.
-
NAG: Phosphorylated by NAG-Kinase, bypassing the rate-limiting enzyme GFAT (Glutamine:fructose-6-phosphate amidotransferase). This theoretically allows NAG to drive UDP-GlcNAc synthesis more efficiently, though clinical translation is limited.
B. Anti-Inflammatory Signaling (NF- B)
High-dose glucosamine (specifically GS in crystalline form) has been shown to inhibit the nuclear translocation of NF-
Clinical Efficacy Analysis: The Data Divergence
The disparity in clinical trial outcomes is largely attributed to the preparation used.
| Study / Source | Preparation Used | Outcome | Key Insight for Researchers |
| GAIT Trial (NIH) | Glucosamine HCl | Negative (mostly) | GH alone showed no benefit over placebo. Subgroup with moderate/severe pain showed benefit only when combined with Chondroitin. |
| GUIDE Trial | Crystalline GS | Positive | Superior to placebo and comparable to acetaminophen. |
| Cochrane Review | Mixed | Mixed | Efficacy is restricted to the Rotta preparation (crystalline GS). Other preparations (GH) failed to show benefit.[3] |
Research Directive: If designing a clinical trial for OA, Crystalline Glucosamine Sulfate is the only preparation with Level 1 evidence for disease-modifying effects (delaying joint space narrowing).
Experimental Protocols
For researchers validating these compounds, the following protocols provide self-validating workflows.
Protocol A: LC-MS/MS Quantification of Glucosamine in Plasma
Standard UV-HPLC is insufficient due to Glucosamine's lack of a chromophore. Derivatization is error-prone. LC-MS/MS is the gold standard.
Reagents:
-
Internal Standard (IS):
-Glucosamine or D3-Glucosamine.[4] -
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (aqueous).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Workflow:
-
Sample Prep: Aliquot 100
plasma. Add 20 IS. Precipitate proteins with 300 Acetonitrile. Vortex (1 min) -> Centrifuge (10,000g, 10 min). -
Chromatography: HILIC Column (Hydrophilic Interaction Liquid Chromatography) is mandatory due to Glucosamine's high polarity. (e.g., BEH Amide).
-
Mass Spec Conditions: Positive ESI (Electrospray Ionization).
-
Precursor Ion:
180.1 (GlcN) -
Product Ion:
72.1 (Quantifier), 84.1 (Qualifier).
-
-
Validation Check: Linearity must be established from 10 ng/mL to 5000 ng/mL.
Protocol B: In Vitro Chondrocyte Inflammation Assay
To compare anti-catabolic efficacy of GS vs. GH vs. NAG.
Cell Model: Primary Human Articular Chondrocytes (HAC) or SW1353 cell line.
Step-by-Step Workflow:
-
Seeding: Seed cells at
cells/well in 6-well plates. Culture 24h. -
Pre-treatment: Treat with GS, GH, or NAG (concentrations: 10
, 100 , 1 mM) for 2 hours.-
Control: Vehicle only.
-
-
Stimulation: Add IL-1
(10 ng/mL) to induce inflammatory cascade. Incubate 24h. -
Readouts:
-
Supernatant: Measure PGE2 (ELISA) and NO (Griess Reaction).
-
Lysate: Western Blot for COX-2, MMP-13, and p65 (NF-
B subunit). -
Gene Expression: RT-qPCR for COL2A1 (Anabolic) vs ADAMTS5 (Catabolic).
-
Diagram: Experimental Workflow (In Vitro)
Figure 2: Standardized workflow for assessing chondroprotective efficacy in vitro.
References
-
Glucosamine Sulfate vs Glucosamine Hydrochloride: Which Works Better? TCI Bio. [Link]
-
Comparison of Pharmacokinetics of Glucosamine and Synovial Fluid Levels Following Administration of Glucosamine Sulphate or Glucosamine Hydrochloride. Osteoarthritis and Cartilage. [Link]
-
Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT). New England Journal of Medicine. [Link]
-
Quantitation of glucosamine sulfate in plasma by HPLC-MS/MS. Journal of Chromatography B. [Link]
-
Multifaceted Protective Role of Glucosamine against Osteoarthritis: Review of Its Molecular Mechanisms. Scientia Pharmaceutica. [Link][5]
-
Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes. International Journal of Molecular Sciences. [Link]
Sources
Safety Operating Guide
D-Glucosamine-13C6 6-Phosphate Hydrate proper disposal procedures
The following guide details the operational safety and disposal protocols for D-Glucosamine-
As a Senior Application Scientist, I must emphasize that while this compound is chemically stable and non-radioactive, its disposal requires strict adherence to Good Laboratory Practice (GLP) to maintain inventory integrity and environmental compliance. The presence of the stable isotope (
Part 1: Executive Safety & Chemical Profile
Before initiating any disposal procedure, verify the material's status.[1][2][3][4] This compound is a high-value stable isotope standard. Disposal should only occur if the material is irreversibly degraded or contaminated.
Chemical Identity & Hazard Assessment
| Parameter | Specification |
| Compound Name | D-Glucosamine- |
| CAS Number | 3616-42-0 (Unlabeled parent); Labeled analog |
| Molecular Weight | ~265.15 g/mol (adjusted for |
| Radioactivity | NONE .[4] (Stable Isotope) |
| Water Hazard Class | WGK 1 (Slightly hazardous to water) to WGK 3 (Source dependent). Treat as Hazardous to Aquatic Life. |
| Signal Word | WARNING (Precautionary) |
| Storage | -20°C (Hygroscopic) |
Critical Note on "Hydrate" Form: This compound is hygroscopic.[4] Clumping or "wet" appearance often indicates moisture absorption, not chemical degradation.[4] Do not dispose of clumpy material without verifying purity via TLC or MS , as it may still be suitable for aqueous applications.[4]
Part 2: Pre-Disposal Validation Protocol
Disposing of stable isotopes is a financial and operational loss. Perform this self-validating check before declaring the material as waste.
-
Inventory Cross-Check: Ensure the label reads
(Carbon-13) and NOT (Carbon-14).[4] -
Solubility Test: Dissolve a small aliquot in water.
-
Pass: Clear, colorless solution.[4]
-
Fail: Turbidity or insoluble particulates (indicates degradation or contamination).
-
Part 3: Step-by-Step Disposal Procedures
A. Solid Waste (Pure Powder)
Applicable for: Expired solids, spilled powder, or contaminated stocks.[4]
-
Containment: Transfer the solid material into a sealable, chemically resistant container (HDPE or glass).
-
Labeling: Affix a hazardous waste label.
-
Deactivation (Optional but Recommended): If the quantity is significant (>1g), add an equal volume of inert absorbent material (vermiculite) to prevent dust dispersion during transport.
-
Disposal Path: High-Temperature Incineration. [4]
B. Liquid Waste (Aqueous Solutions)
Applicable for: Leftover experimental buffers, stock solutions.[4]
-
Segregation: Do NOT pour into the laboratory sink.
-
Causality: Sugar phosphates can act as nutrients, promoting bacterial growth in plumbing (biofilms), and phosphate discharge is strictly regulated to prevent eutrophication in local water systems.[4]
-
-
Solvent Compatibility: Collect in a "Aqueous Waste - Non-Halogenated" carboy.[4]
-
Condition: Ensure pH is between 5 and 9. If the solution is highly acidic (from HPLC mobile phases), neutralize with Sodium Bicarbonate before adding to the main carboy to prevent off-gassing.[4]
-
-
Disposal Path: Commercial chemical treatment/incineration.[4]
Part 4: Operational Decision Logic (Visualization)
The following diagram outlines the decision-making process for handling
Figure 1: Decision matrix for the safe segregation and disposal of stable isotope-labeled sugar phosphates.
Part 5: Regulatory Compliance & Documentation
To ensure audit-readiness, maintain the following records:
-
Waste Manifest: Clearly list the "Stable Isotope" nature. This prevents mass spectrometry core facilities from flagging the waste as "unknown contamination" during routine checks.
-
RCRA Classification (US Context):
-
Spill Response:
References
-
Cayman Chemical . D-Glucosamine-6-phosphate (hydrate) Safety Data Sheet. Retrieved from
-
Sigma-Aldrich . D-Glucosamine 6-phosphate Product Information & Safety. Retrieved from [4]
-
Moravek, Inc .[4][5] How To Store And Dispose Of Radiolabeled vs Stable Compounds. Retrieved from
-
Cornell University EHS . Guide to Radioactive vs Non-Radioactive Waste Segregation. Retrieved from
-
PubChem . Glucosamine 6-Phosphate Compound Summary. Retrieved from [4]
Sources
Technical Guide: PPE & Handling Protocols for D-Glucosamine-13C6 6-Phosphate Hydrate
Executive Summary & Scientific Context
D-Glucosamine-13C6 6-Phosphate (GlcN6P-13C6) is a high-value, stable isotope-labeled intermediate critical for tracing the Hexosamine Biosynthetic Pathway (HBP) . Unlike radioactive tracers (
As a phosphorylated sugar, this compound is biologically active and highly susceptible to hydrolysis and enzymatic degradation (phosphatases/RNases) present on human skin and breath. Furthermore, the
Risk Assessment Profile
Before selecting PPE, we must understand the specific hazards.
| Hazard Category | Classification | Contextual Insight |
| GHS Safety | Not Classified / Low Hazard | Generally considered non-hazardous under GHS standards [1][2]. May cause mild mechanical irritation to eyes/respiratory tract if dust is generated. |
| Radiological | None | This is a stable isotope .[1] It emits no radiation and requires no shielding or RSO (Radiation Safety Officer) oversight [3]. |
| Chemical Stability | Hygroscopic / Heat Sensitive | The "Hydrate" form implies water within the crystal lattice. Excess moisture absorption leads to hydrolysis of the phosphate ester bond. |
| Biological | Substrate Active | Human skin contains ubiquitous enzymes. Direct contact degrades the sample, ruining downstream Mass Spec (LC-MS) data. |
The PPE Matrix: Dual-Protection Strategy
Standard lab PPE is insufficient for high-sensitivity metabolomics. You must adopt a "Clean-Chemistry" approach.
Table 1: Recommended PPE Specifications
| Component | Specification | Scientific Rationale (The "Why") |
| Gloves | Nitrile (Powder-Free), 4-5 mil | Crucial: Latex gloves contain natural proteins that shed and appear as background noise in Mass Spectrometry (MS) data. Nitrile is chemically inert. Protocol: Change gloves immediately if you touch your face or non-sterile surfaces. |
| Respiratory | N95 or Surgical Mask | While not toxic, the compound is a fine powder. A mask prevents your breath (moisture + salivary enzymes) from contaminating the hygroscopic stock during weighing. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are acceptable, but goggles provide a better seal against fine powder drift. |
| Clothing | Fitted Lab Coat (Cotton/Blend) | Synthetic static-prone fabrics (polyester) can create static fields that cause the lightweight powder to "jump" during weighing. Cotton minimizes this risk. |
| Footwear | Closed-toe, non-perforated | Standard laboratory requirement to prevent exposure from dropped vials. |
Operational Protocol: Handling & Solubilization
Objective: Prepare a stock solution without isotopic dilution or enzymatic degradation.
Phase A: Preparation
-
Equilibration: Remove the vial from -20°C storage. Do not open immediately. Allow the vial to warm to room temperature (approx. 20–30 mins) inside a desiccator.
-
Reasoning: Opening a cold vial in humid lab air causes immediate water condensation inside the vial, initiating hydrolysis of the phosphate group.
-
-
Static Control: Use an anti-static gun (e.g., Zerostat) on the vial and spatula before weighing.
-
Reasoning: Small quantities (<10 mg) of dry, crystalline powders are highly susceptible to static charge, which can disperse the expensive isotope onto the balance pan rather than into your vessel.
-
Phase B: Weighing & Solubilization
-
Weighing: Use a pre-tared, sterile, RNase/DNase-free microcentrifuge tube. Do not use weighing paper (transfer losses are too high).
-
Solvent Selection: Dissolve in LC-MS Grade Water or a specific buffer (pH 7.0–7.5). Avoid extreme pH, which accelerates dephosphorylation.
-
Dissolution: Vortex gently. Do not sonicate unless necessary, as heat degrades the sugar-phosphate bond.
-
Aliquot: Immediately aliquot into single-use volumes to avoid freeze-thaw cycles. Flash-freeze in liquid nitrogen if possible.
Workflow Visualization
The following diagram illustrates the critical path for handling GlcN6P-13C6, emphasizing the "No-Return" points for contamination control.
Caption: Operational lifecycle of D-Glucosamine-13C6 6-Phosphate. The "Critical Integrity Zone" highlights steps where moisture or enzymatic contamination is irreversible.
Disposal & Decontamination
Contrary to common misconceptions, stable isotopes do not require radioactive waste streams.[3]
-
Waste Classification: Classify as Non-Hazardous Chemical Waste unless mixed with toxic solvents (e.g., acetonitrile, methanol).
-
Protocol:
-
Solids/Vials: Rinse empty vials with water; dispose of glass in sharps/glass waste.
-
Liquids: Dispose of aqueous solutions in the standard aqueous waste stream.
-
Labeling: Deface the label to remove the chemical name before disposal, but do not label as radioactive.
-
-
Spill Cleanup:
-
Sweep up dry powder with a damp paper towel (to prevent dust).
-
Clean surface with 10% ethanol followed by water.
-
Note: If the spill occurs near a Mass Spectrometer, clean aggressively to prevent the
tracer from creating a permanent background signal in the instrument.
-
References
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds (Distinction for Stable Isotopes). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
